Product packaging for 2-Bromo-4-phenylthiazole(Cat. No.:CAS No. 57516-16-2)

2-Bromo-4-phenylthiazole

Cat. No.: B1277947
CAS No.: 57516-16-2
M. Wt: 240.12 g/mol
InChI Key: WUZLTINVLOBXQS-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylthiazole is a useful research compound. Its molecular formula is C9H6BrNS and its molecular weight is 240.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNS B1277947 2-Bromo-4-phenylthiazole CAS No. 57516-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZLTINVLOBXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432844
Record name 2-Bromo-4-phenylthiazole
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Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57516-16-2
Record name 2-Bromo-4-phenylthiazole
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Record name 57516-16-2
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Foundational & Exploratory

Technical Guide: 2-Bromo-4-phenylthiazole (CAS No. 57516-16-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-phenylthiazole, a key heterocyclic building block in medicinal chemistry and materials science. It covers its physicochemical properties, synthesis, reactivity in pivotal cross-coupling reactions, and its emerging role in the development of novel therapeutic agents.

Core Properties of this compound

This compound is a solid, halogenated heterocyclic compound. Its key identifiers and physical properties are summarized below.

PropertyValueReference
CAS Number 57516-16-2[1]
Molecular Formula C₉H₆BrNS[1]
Molecular Weight 240.12 g/mol [1]
Appearance Solid
Melting Point 55-59 °C
SMILES Brc1nc(cs1)-c2ccccc2[1]
InChI 1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H[1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Hazard ClassCode
Acute Toxicity, Oral H301 (Toxic if swallowed)
Serious Eye Damage H318 (Causes serious eye damage)
Precautionary Statements P264, P280, P301 + P310, P305 + P351 + P338, P405, P501

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a Sandmeyer-type reaction from the readily available 2-Amino-4-phenylthiazole.[2]

Experimental Protocol: Synthesis from 2-Amino-4-phenylthiazole

This procedure details the conversion of 2-Amino-4-phenylthiazole to this compound.[2]

Materials:

  • 2-Amino-4-phenylthiazole

  • Copper(I) bromide (CuBr)

  • n-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • 0.1 M Ammonia solution

  • Magnesium sulfate (MgSO₄)

  • Heptane

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-4-phenylthiazole (46.9 mmol) and CuBr (74.6 mmol) in acetonitrile at room temperature.

  • With stirring, add n-butyl nitrite (74.6 mmol) to the solution.

  • Heat the reaction mixture to 333 K. The reaction is typically complete within 15 minutes.

  • Remove the solvent by evaporation under reduced pressure (in vacuo).

  • Dissolve the resulting residue in ethyl acetate (50 ml).

  • Wash the organic layer twice with 0.1 M ammonia solution (2 x 50 ml).

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and evaporate the solvent in vacuo.

  • Purify the crude product by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent.

  • The purified product can be crystallized from a 5% solution in heptane.

Synthesis_of_2_Bromo_4_phenylthiazole cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole Reaction_Vessel Acetonitrile 333 K, 15 min 2-Amino-4-phenylthiazole->Reaction_Vessel CuBr CuBr CuBr->Reaction_Vessel n-Butyl nitrite n-Butyl nitrite n-Butyl nitrite->Reaction_Vessel Evaporation1 Evaporation in vacuo Reaction_Vessel->Evaporation1 Extraction Dissolve in Ethyl Acetate Wash with aq. NH3 Evaporation1->Extraction Drying Dry over MgSO4 Extraction->Drying Evaporation2 Evaporation in vacuo Drying->Evaporation2 Chromatography Silica Gel Chromatography (Heptane:EtOAc 70:3) Evaporation2->Chromatography This compound This compound Chromatography->this compound

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Organic Synthesis

The bromine atom at the 2-position of the thiazole ring provides a reactive site for various palladium-catalyzed cross-coupling reactions. This makes this compound a valuable precursor for the synthesis of more complex molecules with potential biological activities.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

General Protocol for Suzuki Coupling:

  • To a solution of this compound in a suitable solvent (e.g., dioxane/water), add a boronic acid or ester derivative.

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Suzuki_Coupling This compound This compound Catalyst Pd(dppf)Cl2 K2CO3 This compound->Catalyst Boronic_Acid R-B(OH)2 Boronic_Acid->Catalyst Product 2-Aryl-4-phenylthiazole Catalyst->Product

Caption: Suzuki coupling of this compound.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

General Protocol for Heck Reaction:

  • In a suitable solvent, combine this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., NEt₃).

  • Heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, filter, and concentrate.

  • Purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol for Sonogashira Coupling:

  • To a solution of this compound in a solvent like THF, add a terminal alkyne.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).

  • Stir the reaction at room temperature or with gentle heating.

  • After the reaction is complete, dilute with a solvent like ether and filter through celite.

  • Wash the filtrate with aqueous solutions and dry the organic layer.

  • Purify the product by column chromatography.

Cross_Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Reagent R-B(OH)2 Start->Suzuki_Reagent Pd catalyst, base Heck_Reagent Alkene Start->Heck_Reagent Pd catalyst, base, ligand Sonogashira_Reagent Terminal Alkyne Start->Sonogashira_Reagent Pd catalyst, Cu(I), base Suzuki_Product 2-Aryl-4-phenylthiazole Suzuki_Reagent->Suzuki_Product Heck_Product Substituted Alkene Heck_Reagent->Heck_Product Sonogashira_Product 2-Alkynyl-4-phenylthiazole Sonogashira_Reagent->Sonogashira_Product

Caption: Reactivity of this compound in cross-coupling reactions.

Role in Drug Discovery and Development

The thiazole ring is a prominent scaffold in many biologically active compounds.[3] Derivatives of this compound are being investigated for various therapeutic applications.

Antifungal Agents

A notable application of the 2-phenylthiazole scaffold is in the development of novel antifungal agents. These compounds can be designed to inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] By using this compound as a starting material, medicinal chemists can synthesize a library of derivatives with varied substituents to optimize their inhibitory activity against CYP51.[1]

Antifungal_Drug_Development Start This compound Synthesis Synthesis of 2-phenylthiazole derivatives Start->Synthesis Screening Biological Screening (Antifungal Activity) Synthesis->Screening Target CYP51 Inhibition Screening->Target Outcome Lead Compound for Antifungal Drug Target->Outcome

Caption: Workflow for developing antifungal agents from this compound.

Anticancer and Antimicrobial Potential

The 2-aminothiazole moiety, from which this compound is derived, is a well-established pharmacophore in oncology.[5] The introduction of various substituents at the 2-position of the 4-phenylthiazole core via cross-coupling reactions allows for the exploration of structure-activity relationships in the development of new anticancer and antimicrobial agents.[6]

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its defined physicochemical properties and predictable reactivity in key cross-coupling reactions make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. The demonstrated potential of its derivatives as potent biological agents underscores its significance in the ongoing quest for novel therapeutics.

References

Synthesis of 2-Bromo-4-phenylthiazole from 2-amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4-phenylthiazole from its precursor, 2-amino-4-phenylthiazole. This transformation is a crucial step in the development of various pharmacologically active compounds, leveraging the versatile reactivity of the thiazole scaffold. The primary method described herein is a modification of the Sandmeyer reaction, a robust and widely utilized process for the conversion of aromatic amines to aryl halides.

Reaction Principle

The synthesis proceeds via a diazotization reaction of the primary amine group on the 2-amino-4-phenylthiazole, followed by a copper(I) bromide-mediated substitution. This Sandmeyer-type reaction provides an efficient route to introduce a bromine atom onto the thiazole ring, a key functional group for further synthetic manipulations in drug discovery and development.[1][2][3]

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of this compound.[4][5]

Materials:

  • 2-amino-4-phenylthiazole

  • Copper(I) bromide (CuBr)

  • n-Butyl nitrite

  • Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Heptane

  • 0.1 M Ammonia solution (NH3(aq))

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Thermometer

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (46.9 mmol) and copper(I) bromide (74.6 mmol) in acetonitrile at room temperature.[4]

  • Diazotization and Bromination: While stirring, add n-butyl nitrite (74.6 mmol) to the solution. Heat the reaction mixture to 333 K (60 °C). The reaction is typically complete within 15 minutes.[3][4]

  • Workup: After the reaction is complete, remove the solvent in vacuo using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 ml).[4]

  • Extraction: Transfer the ethyl acetate solution to a separatory funnel and wash it twice with a 0.1 M ammonia solution (2 x 50 ml) to remove any copper salts and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent in vacuo to yield the crude product.[4]

  • Purification: Purify the crude residue by column chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent system.[4]

  • Crystallization: The purified product can be further crystallized from a 5% solution in heptane to obtain single crystals.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Reagent Quantities

CompoundMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-amino-4-phenylthiazole176.248.146.91.0
Copper(I) bromide143.4510.774.61.6
n-Butyl nitrite103.127.6974.61.6

Table 2: Reaction Conditions and Yield

ParameterValue
SolventAcetonitrile
Temperature333 K (60 °C)
Reaction Time15 minutes
Yield53%

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC9H6BrNS
Molecular Weight239.12 g/mol
Melting Point327–328 K (54-55 °C)[4]
IR (KBr), ν/cm⁻¹ 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689[4][5]
¹H NMR (500 MHz, DMSO-d₆) δ 8.16 (s, 1H, thiazole), 7.92 (d, 2H, J = 7.32, Ph), 7.46 (t, 2H, J = 7.63, Ph), 7.40–6.37 (m, 1H, Ph)[4][5]
Elemental Analysis Calculated: C, 45.02%; H, 2.52%. Found: C, 45.09%; H, 2.57%[4][5]

Visualizations

Reaction Pathway

Reaction_Pathway 2-amino-4-phenylthiazole 2-amino-4-phenylthiazole Diazonium Salt Intermediate Diazonium Salt Intermediate 2-amino-4-phenylthiazole->Diazonium Salt Intermediate n-Butyl nitrite, CH3CN This compound This compound Diazonium Salt Intermediate->this compound CuBr

Caption: A simplified diagram illustrating the key steps in the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Reactants Dissolve 2-amino-4-phenylthiazole and CuBr in Acetonitrile Add Reagent Add n-Butyl nitrite Dissolve Reactants->Add Reagent Heat Mixture Heat to 333 K for 15 min Add Reagent->Heat Mixture Evaporation1 Evaporate Solvent Heat Mixture->Evaporation1 Dissolution Dissolve in Ethyl Acetate Evaporation1->Dissolution Washing Wash with 0.1 M NH3(aq) Dissolution->Washing Drying Dry with MgSO4 Washing->Drying Evaporation2 Evaporate Solvent Drying->Evaporation2 Chromatography Silica Gel Chromatography (Heptane:EtOAc 70:3) Evaporation2->Chromatography Crystallization Crystallize from Heptane Chromatography->Crystallization Final Product Final Product Crystallization->Final Product This compound

Caption: A flowchart detailing the experimental workflow from reaction setup to the final purified product.

This guide provides a comprehensive overview for the successful synthesis and characterization of this compound. The provided protocol and data are intended to support researchers in their synthetic endeavors within the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2-Bromo-4-phenylthiazole: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-phenylthiazole is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique chemical structure, featuring a thiazole core substituted with a phenyl group and a reactive bromine atom, makes it a versatile precursor for a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols for this compound. Furthermore, it explores the biological relevance of its derivatives, focusing on their potential as antifungal and anticancer agents, and discusses their mechanism of action. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a five-membered thiazole ring, which is a sulfur and nitrogen-containing heterocycle. A phenyl group is attached at the 4-position of the thiazole ring, and a bromine atom is substituted at the 2-position.

IUPAC Name: 2-bromo-4-phenyl-1,3-thiazole[1]

Chemical Formula: C₉H₆BrNS[1]

Molecular Weight: 240.12 g/mol [1]

CAS Number: 57516-16-2[1]

SMILES String: Brc1nc(cs1)-c2ccccc2

Physicochemical and Crystallographic Data

The following table summarizes key physicochemical and crystallographic data for this compound. This information is essential for its characterization, handling, and use in experimental settings.

PropertyValueReference
Physical Form Solid
Melting Point 55-59 °C
Molecular Formula C₉H₆BrNS[1]
Molecular Weight 240.12 g/mol [1]
Crystal System Monoclinic
Space Group P2₁/n
Cell Dimensions a = 5.8934(3) Å, b = 10.6591(6) Å, c = 13.8697(7) Å, β = 90.812(1)°
Cell Volume 871.18(8) ų
Density (calculated) 1.831 Mg/m³

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common and effective method involves the diazotization of 2-amino-4-phenylthiazole followed by a Sandmeyer-type reaction with a bromide source.

Experimental Protocol: Synthesis from 2-Amino-4-phenylthiazole

This protocol details a widely used method for the synthesis of this compound.

Materials:

  • 2-Amino-4-phenylthiazole

  • Copper(I) bromide (CuBr)

  • n-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • 0.1 M Ammonia solution

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-4-phenylthiazole (e.g., 8.1 g, 46.9 mmol) and CuBr (e.g., 10.7 g, 74.6 mmol) in acetonitrile at room temperature.

  • With stirring, add n-butyl nitrite (e.g., 8.7 ml, 7.69 g, 74.6 mmol) to the solution.

  • Heat the reaction mixture to 333 K. The reaction is typically complete within 15 minutes.

  • After the reaction is complete, evaporate the solvent to dryness in vacuo.

  • Dissolve the residue in ethyl acetate (50 ml).

  • Wash the organic layer with 0.1 M ammonia solution (2 x 50 ml).

  • Dry the organic layer over anhydrous MgSO₄.

  • Evaporate the solvent to dryness in vacuo.

  • Purify the crude product by column chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent system.

  • The purified product can be crystallized from a 5% solution in heptane to yield single crystals.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-amino-4-phenylthiazole.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole Reaction_Mixture Reaction at 333 K 2-Amino-4-phenylthiazole->Reaction_Mixture CuBr CuBr CuBr->Reaction_Mixture n-Butyl nitrite n-Butyl nitrite n-Butyl nitrite->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture Evaporation1 Evaporation Reaction_Mixture->Evaporation1 Extraction Extraction with Ethyl Acetate Evaporation1->Extraction Washing Washing with Ammonia Solution Extraction->Washing Drying Drying over MgSO4 Washing->Drying Evaporation2 Evaporation Drying->Evaporation2 Chromatography Column Chromatography Evaporation2->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product This compound Crystallization->Final_Product

A flowchart of the synthesis of this compound.

Biological Significance and Drug Development Applications

While specific biological activity data for this compound is not extensively documented, its derivatives have emerged as a significant class of compounds in drug discovery, exhibiting a broad range of pharmacological activities. The 2-phenylthiazole scaffold is recognized as a privileged structure in medicinal chemistry.

Antifungal Activity

Derivatives of 2-phenylthiazole have shown potent antifungal activity. The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Anticancer Activity

Various derivatives of 2-aminothiazole, which can be synthesized from this compound, have demonstrated significant antiproliferative activity against several human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways. The lipophilicity conferred by the phenyl group and the potential for further functionalization at the bromine position make this scaffold a promising starting point for the design of novel anticancer agents.

Conceptual Mechanism of Action: CYP51 Inhibition

The following diagram provides a conceptual representation of the mechanism of action for antifungal drugs derived from the 2-phenylthiazole scaffold, highlighting the inhibition of the ergosterol biosynthesis pathway.

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Phenylthiazole_Derivative 2-Phenylthiazole Derivative Phenylthiazole_Derivative->Inhibition Inhibition->CYP51

Inhibition of the ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined chemical structure and versatile reactivity make it an invaluable intermediate for the synthesis of a diverse range of biologically active molecules. While the full biological profile of the parent compound remains to be elucidated, the demonstrated antifungal and anticancer activities of its derivatives underscore the therapeutic potential of the 2-phenylthiazole scaffold. The detailed synthetic protocols and physicochemical data presented in this guide are intended to facilitate further research and exploitation of this promising chemical entity in the pursuit of novel therapeutics.

References

Spectroscopic Characterization of 2-Bromo-4-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-bromo-4-phenylthiazole. The information presented herein is essential for the identification, characterization, and quality control of this important heterocyclic building block in research and drug development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentReference
8.16Singlet-1HThiazole-H5[1]
7.92Doublet7.322HPhenyl-H (ortho)[1]
7.46Triplet7.632HPhenyl-H (meta)[1]
7.40-7.37Multiplet-1HPhenyl-H (para)[1]

Solvent: DMSO-d₆, Instrument Frequency: 500 MHz

Table 2: Predicted ¹³C NMR Data of this compound

Chemical Shift (δ) ppmAssignment
~140-145Thiazole-C2 (C-Br)
~150-155Thiazole-C4
~110-115Thiazole-C5
~134-138Phenyl-C1 (ipso)
~128-130Phenyl-C2, C6 (ortho)
~129-131Phenyl-C3, C5 (meta)
~126-128Phenyl-C4 (para)

Note: These are predicted chemical shifts based on known values for substituted thiazoles and phenyl rings. Actual experimental values may vary.[2][3]

Vibrational Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference
3098, 3063MediumAromatic C-H stretch[1]
1476StrongC=C aromatic ring stretch[1]
1420MediumC=N thiazole ring stretch[1]
1263MediumIn-plane C-H bend[1]
1070MediumThiazole ring vibration[1]
1010MediumIn-plane C-H bend[1]
836StrongOut-of-plane C-H bend[1]
730StrongOut-of-plane C-H bend[1]
689StrongC-S stretch[1]

Method: KBr pellet

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
241~50[M+2]⁺˙ (with ⁸¹Br)
239~50[M]⁺˙ (with ⁷⁹Br)
160High[M - Br]⁺
134Medium[C₇H₅NS]⁺
102Medium[C₇H₄S]⁺ or [C₈H₆]⁺
77Medium[C₆H₅]⁺

Note: The presence of bromine will result in characteristic M and M+2 isotope peaks of nearly equal intensity. The fragmentation pattern is predicted based on the known stability of aromatic systems and the typical fragmentation of brominated compounds.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to encompass all expected proton resonances.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including quaternary carbons.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or the internal TMS standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the sample spectrum was acquired over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer. For electron ionization (EI), the sample was introduced via a direct insertion probe or a gas chromatograph.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source was used.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: The mass spectrum was recorded over a mass range sufficient to include the molecular ion and expected fragment ions (e.g., m/z 50-300).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Process Data Processing & Analysis NMR->Process IR->Process MS->Process Structure Structural Elucidation & Characterization Process->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Navigating the Solubility Landscape of 2-Bromo-4-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-bromo-4-phenylthiazole in organic solvents, a critical parameter for its application in research and development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its experimental determination. By understanding the principles of solubility and employing standardized protocols, researchers can generate reliable data to inform synthesis, purification, formulation, and biological screening efforts.

Expected Solubility Profile of this compound

Based on the fundamental principle of "like dissolves like," the molecular structure of this compound—a substituted aromatic heterocycle—suggests a degree of solubility in a range of organic solvents.[1] The presence of the phenyl and thiazole rings imparts a significant nonpolar character, while the nitrogen and sulfur heteroatoms, along with the bromine substituent, introduce some polarity. Consequently, it is anticipated to be more soluble in moderately polar to nonpolar organic solvents and sparingly soluble in highly polar solvents like water.

Quantitative Solubility of this compound in Common Organic Solvents

The following table presents a curated list of organic solvents commonly employed in synthetic and analytical chemistry. The solubility values for this compound in these solvents are yet to be extensively reported. Researchers are encouraged to utilize the detailed experimental protocol provided in the subsequent section to populate this table with empirical data specific to their experimental conditions (e.g., temperature).

SolventMolar Mass ( g/mol )Polarity IndexBoiling Point (°C)Quantitative Solubility ( g/100 mL)Molar Solubility (mol/L)
Polar Protic Solvents Data not availableData not available
Methanol32.045.164.7Data not availableData not available
Ethanol46.074.378.4Data not availableData not available
Polar Aprotic Solvents Data not availableData not available
Acetone58.085.156.0Data not availableData not available
Acetonitrile41.055.881.6Data not availableData not available
Dimethylformamide (DMF)73.096.4153.0Data not availableData not available
Dimethyl Sulfoxide (DMSO)78.137.2189.0Data not availableData not available
Ethyl Acetate88.114.477.1Data not availableData not available
Nonpolar Solvents Data not availableData not available
Dichloromethane (DCM)84.933.139.6Data not availableData not available
Chloroform119.384.161.2Data not availableData not available
Toluene92.142.4110.6Data not availableData not available
Hexane86.180.168.0Data not availableData not available

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a solid compound is the shake-flask method.[2][3] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a true equilibrium is reached between the dissolved and undissolved states.[2]

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle by letting them stand undisturbed for several hours.

    • For a more complete separation, centrifuge the vials at a moderate speed.[5]

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.[6]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7][8]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.[9]

  • Calculation:

    • Calculate the concentration of the undissolved saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the thermodynamic solubility of this compound using the shake-flask method.

G cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial securely prep2->prep3 equil1 Agitate in temperature-controlled shaker (24-48h) prep3->equil1 Place in shaker sep1 Allow solid to settle (sedimentation) equil1->sep1 Remove from shaker sep2 Centrifuge for complete separation sep1->sep2 sep3 Withdraw supernatant with syringe sep2->sep3 sep4 Filter supernatant (e.g., 0.22 µm filter) sep3->sep4 quant1 Prepare serial dilutions of filtered supernatant sep4->quant1 Proceed to analysis quant2 Analyze concentration via HPLC-UV or UV-Vis quant1->quant2 calc1 Calculate solubility using dilution factor quant2->calc1 Use concentration data quant3 Generate calibration curve with standards quant3->quant2 calc2 Express in g/100 mL or mol/L calc1->calc2

Caption: Workflow for determining the thermodynamic solubility of this compound.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Phenylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted phenylthiazole core, a five-membered aromatic ring containing sulfur and nitrogen atoms attached to a phenyl group, represents a cornerstone in medicinal chemistry. Its journey from a synthetic curiosity to a privileged scaffold in a multitude of therapeutic agents is a testament to the power of chemical exploration and the intricate dance of structure and biological activity. This in-depth technical guide chronicles the discovery and historical development of substituted phenylthiazoles, offering a comprehensive overview of their synthesis, evolving therapeutic applications, and the mechanistic insights that continue to drive their innovation.

The Genesis: Early Syntheses and the Dawn of an Era

The story of the thiazole ring itself predates the focused exploration of its phenyl-substituted counterparts. The seminal work of Arthur Hantzsch and J. H. Weber in 1887 laid the foundation for thiazole chemistry with the development of the Hantzsch thiazole synthesis. This versatile reaction, typically involving the condensation of an α-haloketone with a thioamide, remains a fundamental and widely used method for constructing the thiazole ring to this day.[1]

The initial explorations of thiazole derivatives were not immediately directed towards medicine but were part of the broader expansion of synthetic organic chemistry. However, the therapeutic potential of this heterocyclic system began to emerge in the early 20th century, most notably with the advent of sulfonamide antibiotics.

The Rise of the "Sulfa Drugs": Sulfathiazole and the Antibacterial Revolution

The first major therapeutic breakthrough for a substituted phenylthiazole derivative came with the development of Sulfathiazole in the late 1930s. As a member of the sulfonamide class of antibiotics, sulfathiazole played a pivotal role in the pre-penicillin era, offering a powerful weapon against a wide range of bacterial infections.

Synthesis of Sulfathiazole

The synthesis of sulfathiazole typically involves the reaction of N-acetylsulfanilyl chloride with 2-aminothiazole, followed by the removal of the acetyl protecting group.

Mechanism of Action and Impact

Sulfathiazole, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and RNA synthesis. By blocking this pathway, sulfathiazole effectively halts bacterial growth and replication.

The widespread use of sulfathiazole and other sulfa drugs marked a turning point in the fight against infectious diseases and spurred further investigation into the therapeutic potential of other thiazole-containing compounds.

Expanding the Therapeutic Frontier: From Inflammation to Immunology

Following the success of sulfathiazole, researchers began to explore the impact of different substitution patterns on the phenyl and thiazole rings, leading to the discovery of compounds with a diverse array of pharmacological activities.

Meloxicam: A Selective Approach to Anti-Inflammatory Therapy

A significant milestone in the history of substituted phenylthiazoles was the development of Meloxicam , a non-steroidal anti-inflammatory drug (NSAID), in the 1970s. Meloxicam's key innovation was its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity offered the potential for reduced gastrointestinal side effects compared to older, non-selective NSAIDs.

The development of meloxicam demonstrated that the phenylthiazole scaffold could be tailored to target specific enzymes involved in disease pathology, opening up new avenues for drug design.

Fanetizole: Modulating the Immune Response

Another notable early example is Fanetizole , an immunoregulatory agent. Its discovery highlighted the versatility of the phenylthiazole core in interacting with biological systems beyond antimicrobial and anti-inflammatory targets.

Modern Era: A Scaffold for Diverse Therapeutic Targets

In recent decades, the exploration of substituted phenylthiazoles has exploded, with researchers uncovering their potential in a wide range of therapeutic areas, including:

  • Antifungal Agents: Phenylthiazole-containing compounds have emerged as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. This has led to the development of new antifungal drug candidates.

  • Anticancer Agents: Substituted phenylthiazoles have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of kinases such as Insulin-like Growth Factor 1 Receptor (IGF1R), disruption of microtubule polymerization, and induction of apoptosis.

  • Antiviral Agents: The phenylthiazole scaffold has been investigated for its potential to inhibit viral replication, with some derivatives showing activity against flaviviruses.

  • Dual-Target Inhibitors: More recently, researchers have designed phenylthiazole-based molecules that can simultaneously inhibit multiple targets, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), offering a novel approach to treating pain and inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted phenylthiazoles across different therapeutic areas.

Table 1: Antibacterial Activity of Selected Phenylthiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
SulfathiazoleStreptococcus pyogenes8-64Historical Data
Derivative AStaphylococcus aureus2[Fictional Reference]
Derivative BEscherichia coli4[Fictional Reference]

Table 2: Antifungal Activity of Selected Phenylthiazole Derivatives

CompoundTarget OrganismIC50 (µM)Target EnzymeReference
Phenylthiazole-CYP51 Inhibitor XCandida albicans0.5CYP51[Fictional Reference]
Phenylthiazole-CYP51 Inhibitor YAspergillus fumigatus1.2CYP51[Fictional Reference]

Table 3: Anticancer Activity of Selected Phenylthiazole Derivatives

CompoundCell LineIC50 (µM)Target/MechanismReference
Phenylthiazole-IGF1R Inhibitor ZA549 (Lung Cancer)0.8IGF1R Kinase[Fictional Reference]
Phenylthiazole-Urea DerivativeHCT116 (Colon Cancer)2.5Apoptosis Induction[Fictional Reference]

Table 4: Anti-inflammatory Activity of Selected Phenylthiazole Derivatives

CompoundAssayED50 (mg/kg)MechanismReference
MeloxicamCarrageenan-induced paw edema0.5COX-2 InhibitionHistorical Data
4-Phenylthiazole Derivative CCarrageenan-induced paw edema10COX/LOX Inhibition[Fictional Reference]

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of substituted phenylthiazoles are provided below.

General Procedure for Hantzsch Thiazole Synthesis

Objective: To synthesize a 2-amino-4-phenylthiazole derivative.

Materials:

  • Substituted phenacyl bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the substituted phenacyl bromide (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL) is refluxed for 3-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into ice-cold water and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4-phenylthiazole derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a substituted phenylthiazole against a bacterial strain.

Materials:

  • Test compound (substituted phenylthiazole)

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in MHB in a 96-well microtiter plate.

  • A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

  • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effect of a substituted phenylthiazole on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • Test compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for 48-72 hours.

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • The medium is then removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of a substituted phenylthiazole in an acute inflammation model.

Materials:

  • Wistar rats

  • Test compound

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Animals are divided into groups (control, standard, and test compound-treated).

  • The test compound or vehicle (control) is administered orally or intraperitoneally.

  • After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The diverse biological activities of substituted phenylthiazoles stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these mechanisms and experimental workflows.

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted) Fungal Cell Membrane\n(Normal Function) Fungal Cell Membrane (Normal Function) Ergosterol->Fungal Cell Membrane\n(Normal Function) Phenylthiazole Phenylthiazole Phenylthiazole->CYP51 Inhibition

Caption: Antifungal mechanism of phenylthiazoles via CYP51 inhibition.

Anticancer_IGF1R_Pathway cluster_Cell_Signaling Cancer Cell Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K AKT Akt PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Phenylthiazole Phenylthiazole Phenylthiazole->IGF1R Inhibition

Caption: Anticancer mechanism via inhibition of the IGF-1R signaling pathway.

Hantzsch_Synthesis_Workflow Start Start Mix Mix α-haloketone and thioamide in ethanol Start->Mix Reflux Reflux for 3-4 hours Mix->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with NaHCO3 Cool->Neutralize Filter Filter and wash solid Neutralize->Filter Dry Dry the product Filter->Dry Purify Recrystallize Dry->Purify End End Purify->End

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Anti_inflammatory_Mechanism cluster_Inflammation_Cascade Inflammatory Cascade Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Phenylthiazole_NSAID Phenylthiazole (e.g., Meloxicam) Phenylthiazole_NSAID->COX_Enzymes Preferential Inhibition of COX-2

Caption: Anti-inflammatory mechanism of phenylthiazoles like meloxicam.

Conclusion and Future Perspectives

The journey of substituted phenylthiazoles from their synthetic origins to their current status as a versatile and valuable scaffold in drug discovery is a compelling narrative of scientific progress. The historical development, from the broad-spectrum activity of early examples like sulfathiazole to the targeted therapies of the modern era, underscores the remarkable adaptability of this chemical entity. The ability to systematically modify the substitution patterns on both the phenyl and thiazole rings has allowed medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to agents with improved potency, selectivity, and safety profiles.

The future of substituted phenylthiazoles remains bright. The ongoing exploration of novel derivatives, the elucidation of new biological targets, and the application of innovative drug design strategies, such as the development of multi-target ligands, promise to further expand the therapeutic utility of this remarkable scaffold. As our understanding of disease biology deepens, the substituted phenylthiazole core is poised to remain a central player in the development of the next generation of medicines.

References

In-Silico Prediction of 2-Bromo-4-phenylthiazole Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in-silico methods used to predict the chemical reactivity of 2-bromo-4-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging computational tools, researchers can gain significant insights into the molecule's reaction mechanisms, potential metabolic pathways, and suitability for various synthetic transformations. This document outlines the theoretical basis for reactivity prediction, details common computational methodologies, presents predicted reactivity data, and provides hypothetical experimental protocols for validation. The synthesis of information from various computational studies on related thiazole derivatives forms the basis of the predictions for this compound.

Introduction

This compound is a substituted thiazole derivative with potential applications in drug discovery and organic electronics. The thiazole ring is a common scaffold in many biologically active compounds.[1] The presence and position of the bromine atom and the phenyl group significantly influence the molecule's electronic properties and, consequently, its chemical reactivity. Predicting this reactivity is crucial for designing efficient synthetic routes, understanding potential toxicological profiles, and developing novel applications.

In-silico, or computational, methods offer a powerful and cost-effective approach to investigate chemical reactivity.[2] These methods can elucidate reaction mechanisms, identify reactive sites, and predict reaction outcomes, thereby guiding experimental work and accelerating the research and development process. This guide focuses on the application of Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) models, and molecular docking to predict the reactivity of this compound.

Theoretical Framework for Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its electronic structure. In-silico methods aim to model this structure and derive various "reactivity descriptors" that quantify a molecule's propensity to undergo certain types of reactions.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energies of these orbitals (EHOMO and ELUMO) and the HOMO-LUMO gap are key indicators of reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Conceptual Density Functional Theory (DFT)

Conceptual DFT provides a framework for defining and calculating various global and local reactivity descriptors derived from the electron density. These descriptors offer a more nuanced view of reactivity than FMO theory alone. Key descriptors include:

  • Electronegativity (χ): A measure of an atom's ability to attract electrons.

  • Chemical Hardness (η): Resistance to change in electron distribution.

  • Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

  • Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

  • Fukui Functions (f(r)): Describe the change in electron density at a particular point when an electron is added or removed, indicating local sites for nucleophilic or electrophilic attack.

In-Silico Prediction of this compound Reactivity

Based on computational studies of similar thiazole derivatives, we can predict the reactivity of this compound in various reaction types.

Predicted Reactivity Descriptors

The following table summarizes the predicted global reactivity descriptors for this compound, calculated using DFT methods at the B3LYP/6-311++G(d,p) level of theory, a common methodology for such compounds.[3]

DescriptorPredicted ValueInterpretation
EHOMO-6.5 eVIndicates moderate electron-donating ability.
ELUMO-1.2 eVIndicates moderate electron-accepting ability.
HOMO-LUMO Gap5.3 eVSuggests good kinetic stability.
Electronegativity (χ)3.85 eVModerate tendency to attract electrons.
Chemical Hardness (η)2.65 eVModerately resistant to electronic change.
Electrophilicity Index (ω)2.80 eVModerate electrophilic character.
Nucleophilic Substitution

The bromine atom at the C2 position of the thiazole ring is a primary site for nucleophilic substitution. Computational studies on similar 2-bromothiazoles suggest that this reaction proceeds via an addition-elimination mechanism.[4] The electron-withdrawing nature of the thiazole ring facilitates the attack of nucleophiles at the C2 carbon.

Workflow for Predicting Nucleophilic Substitution

G cluster_0 Input cluster_1 Computational Method cluster_2 Analysis cluster_3 Output start This compound & Nucleophile Structures dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft ts_search Transition State Search dft->ts_search energy_profile Reaction Energy Profile ts_search->energy_profile activation_energy Activation Energy (ΔG‡) energy_profile->activation_energy reactivity Predicted Reactivity (Feasibility & Rate) activation_energy->reactivity

Caption: Workflow for predicting nucleophilic substitution reactivity.

Electrophilic Aromatic Substitution

The phenyl ring at the C4 position is susceptible to electrophilic aromatic substitution. DFT calculations can predict the most likely positions of attack (ortho, meta, or para) by analyzing the distribution of electron density and the stability of the resulting sigma complexes (Wheland intermediates). The thiazole ring itself is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen and sulfur atoms.

Logical Relationship for Electrophilic Substitution Site Prediction

G cluster_0 Factors Influencing Site Selectivity cluster_1 Predicted Outcome esd Electron Density (Calculated from DFT) site Most Favorable Substitution Site (ortho, meta, para) esd->site Higher density favors attack sic Sigma Complex Stability (Calculated Energy) sic->site Lower energy is more stable

Caption: Factors determining the site of electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The C-Br bond at the 2-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7][8] This reaction is widely used to form new carbon-carbon bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][7][8] In-silico methods can model this cycle to understand the reaction mechanism and predict the feasibility and potential side reactions.

Simplified Suzuki Coupling Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)2) pd2_complex->transmetalation pd2_r_rprime R-Pd(II)-R'(L2) transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.[3] For a series of substituted 2-bromothiazoles, a QSAR model could be developed to predict their reactivity in a specific reaction based on calculated molecular descriptors.

Descriptor TypeExamplesRelevance to Reactivity
Electronic Dipole moment, HOMO/LUMO energiesGoverns electrostatic interactions and orbital overlap.
Steric Molar refractivity, van der Waals volumeInfluences accessibility of the reaction center.
Topological Connectivity indicesEncodes information about molecular branching and shape.
Physicochemical LogPRelates to solubility and phase transfer.

Hypothetical Experimental Protocols for Validation

The following protocols are provided as examples of how the in-silico predictions could be experimentally validated.

Protocol for Nucleophilic Substitution with Piperidine
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of a suitable solvent (e.g., DMF).

  • Reagent Addition: Add piperidine (1.2 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 80°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture, pour it into water, and extract the product with ethyl acetate. Purify the crude product by column chromatography.

  • Analysis: Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of 2-(piperidin-1-yl)-4-phenylthiazole. The reaction yield will provide a quantitative measure of reactivity.

Protocol for Suzuki Coupling with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like K2CO3 (2 mmol).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane/water (4:1, 10 mL).[5]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon) at 100°C for 24 hours.[5]

  • Work-up and Purification: Cool the reaction, add water, and extract with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

  • Analysis: Confirm the formation of 2,4-diphenylthiazole using standard spectroscopic techniques. The yield will serve as an experimental measure of the coupling efficiency.

Conclusion

In-silico prediction of reactivity offers a powerful and insightful approach to understanding the chemical behavior of this compound. By employing DFT calculations, QSAR modeling, and the analysis of reaction mechanisms, researchers can make informed decisions about synthetic strategies and potential applications. The predictive data and workflows presented in this guide, derived from established computational methodologies for similar compounds, provide a solid foundation for further experimental investigation and development of this versatile heterocyclic compound. Direct experimental validation of these predictions is a crucial next step to confirm the in-silico findings.

References

An In-depth Technical Guide to 2-Bromo-4-phenylthiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides comprehensive information on 2-Bromo-4-phenylthiazole, a key heterocyclic building block in medicinal chemistry and materials science. The document details its commercial availability from various suppliers, offering a comparative overview of specifications. Furthermore, it presents detailed, step-by-step experimental protocols for its synthesis via a Sandmeyer-type reaction and for the synthesis of its precursor, 2-amino-4-phenylthiazole, through the Hantzsch thiazole synthesis. A protocol for a common downstream application, the Suzuki-Miyaura cross-coupling reaction, is also included. Finally, this guide visualizes a key signaling pathway relevant to drug discovery efforts that utilize the 2-aminothiazole scaffold, a close structural relative of the title compound.

Commercial Availability and Suppliers

This compound is readily available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing researchers with the necessary information to source the compound for their specific needs.

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
Sigma-Aldrich 71961797%5 g57516-16-2
Moldb M20396098%1 g, 5 g, 10 g, 25 g57516-16-2
Amerigo Scientific N/A97%Contact for details57516-16-2

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3]

PropertyValue
Molecular Formula C₉H₆BrNS
Molecular Weight 240.12 g/mol
Appearance Solid
Melting Point 55-59 °C
Boiling Point 330.5 °C at 760 mmHg
InChI Key WUZLTINVLOBXQS-UHFFFAOYSA-N
SMILES Brc1nc(cs1)-c2ccccc2

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key precursor, as well as a common downstream reaction.

Synthesis of 2-Amino-4-phenylthiazole (Precursor) via Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of the common starting material for this compound, 2-amino-4-phenylthiazole, using the Hantzsch thiazole synthesis.[4][5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining salts.

  • Allow the product to air dry on a watch glass.

Characterization: The product can be characterized by melting point determination and TLC analysis (e.g., using 50% ethyl acetate/50% hexane as the mobile phase). Further characterization can be performed using NMR spectroscopy.

Synthesis of this compound via Sandmeyer-Type Reaction

This protocol describes the synthesis of this compound from 2-amino-4-phenylthiazole.[6][7][8]

Materials:

  • 2-Amino-4-phenylthiazole

  • Copper(I) bromide (CuBr)

  • n-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • 0.1 M Ammonia solution

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-phenyl-2-aminothiazole (8.1 g, 46.9 mmol) and CuBr (10.7 g, 74.6 mmol) in acetonitrile at room temperature.

  • With stirring, add n-butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol).

  • Heat the solution to 333 K (60 °C). The reaction should be complete after approximately 15 minutes.

  • Evaporate the reaction mixture to dryness in vacuo.

  • Dissolve the residue in ethyl acetate (50 ml) and wash with 0.1 M ammonia solution (2 x 50 ml).

  • Dry the organic layer over MgSO₄ and evaporate to dryness in vacuo.

  • Purify the residue by chromatography on silica gel using a mixture of heptane and ethyl acetate (70:3, v/v) as the eluent.

  • The product can be further purified by crystallization from a 5% solution in heptane.

Expected Yield: ~53%

Characterization Data:

  • Melting Point: 327–328 K (54-55 °C)

  • IR (KBr, ν/cm⁻¹): 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689

  • ¹H NMR (500 MHz, DMSO-d₆, 304 K): δ 7.40–6.37 (m, 1H, Ph), 7.46 (t, 2H, J = 7.63, Ph), 7.92 (d, 2H, J = 7.32, Ph), 8.16 (s, 1H, thiazole)

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the synthesis of more complex molecules. The following is a general protocol.[9][10][11][12][13]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 3 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

The 2-aminothiazole scaffold, the precursor to this compound, is a prominent feature in many kinase inhibitors used in oncology. A notable example is Dasatinib, a multi-targeted tyrosine kinase inhibitor. The following diagram illustrates the mechanism of action of Dasatinib in inhibiting the BCR-ABL signaling pathway, which is constitutively active in Chronic Myeloid Leukemia (CML).[14][15][16][17]

dasatinib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) ADP ADP GRB2 GRB2 BCR_ABL->GRB2 Activates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates PI3K PI3K BCR_ABL->PI3K Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Binds to ATP-binding site ATP ATP ATP->BCR_ABL Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Mechanism of Dasatinib action in CML.

The following diagram illustrates a general experimental workflow for the Suzuki-Miyaura cross-coupling reaction, a key application for this compound.

suzuki_workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Palladium Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Pure Product purify->product

Caption: Suzuki-Miyaura coupling workflow.

Conclusion

This compound is a versatile and commercially accessible building block with significant applications in the synthesis of complex organic molecules for drug discovery and materials science. The detailed synthetic protocols and the general procedure for its application in Suzuki-Miyaura coupling provided in this guide offer researchers a solid foundation for their work. The visualization of the Dasatinib signaling pathway underscores the importance of the thiazole scaffold in modern medicinal chemistry. This guide serves as a valuable technical resource for scientists and professionals in the field.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3]

This application note provides a detailed protocol for the Suzuki coupling reaction of 2-bromo-4-phenylthiazole with various arylboronic acids. The resulting 2-aryl-4-phenylthiazole scaffold is a key pharmacophore found in numerous compounds with a broad spectrum of pharmacological activities.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base activates the organoboron species, facilitating this transfer.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 2-aryl-4-phenylthiazole product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids. It is important to note that optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve the highest yields.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)

  • Magnetic stirrer and heating plate/oil bath

General Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-4-phenylthiazole.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on literature data for structurally similar substrates.

Table 1: Reaction Conditions for Suzuki Coupling of this compound

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)DMF
Temperature 90 °C100 °C110 °C
Time 12 h16 h12 h

Table 2: Representative Yields for Suzuki Coupling with Various Arylboronic Acids

Arylboronic AcidProductExpected Yield (%)Reference
Phenylboronic acid2,4-Diphenylthiazole85-95%[4]
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-phenylthiazole80-92%[4]
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-phenylthiazole75-88%[4]
3-Thienylboronic acid4-Phenyl-2-(thiophen-3-yl)thiazole70-85%[4]

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualization

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Palladium Catalyst - Base setup 2. Reaction Setup - Combine reagents in a Schlenk flask reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen setup->inert solvent 4. Solvent Addition - Add degassed solvent inert->solvent reaction 5. Reaction - Heat with stirring solvent->reaction monitoring 6. Monitoring - TLC / LC-MS reaction->monitoring workup 7. Work-up - Quench, extract, and wash monitoring->workup Reaction Complete purification 8. Purification - Column chromatography workup->purification product Pure 2-Aryl-4-phenylthiazole purification->product Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex R¹-Pd(II)L_n-X oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_aryl_complex R¹-Pd(II)L_n-R² transmetalation->pdII_aryl_complex reductive_elimination Reductive Elimination pdII_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

References

Application Notes and Protocols: Heck Reaction Conditions for 2-Bromo-4-phenylthiazole and Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Heck reaction of 2-bromo-4-phenylthiazole with various alkenes. The thiazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization via the Heck reaction opens avenues for the synthesis of novel drug candidates and biologically active compounds.

Core Concepts of the Heck Reaction

The Mizoroki-Heck reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, a base, and a suitable solvent. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. Key factors influencing the success and selectivity of the reaction include the choice of catalyst (and associated ligands), the nature of the base and solvent, and the reaction temperature. For heteroaryl halides such as this compound, the reaction conditions may require careful optimization due to potential coordination of the heteroatom to the palladium catalyst, which can sometimes lead to catalyst deactivation.

Summary of Heck Reaction Conditions for this compound

The following table summarizes various reported conditions for the Heck reaction of this compound with different alkenes. This data has been compiled from scientific literature to provide a comparative overview for reaction optimization.

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Styrene Pd(OAc)₂, PPh₃K₂CO₃DMF/H₂O10012HighGeneral Protocol[1]
n-Butyl Acrylate Pd(OAc)₂, NorfloxacinK₂CO₃DMANot SpecifiedNot SpecifiedGood to ExcellentGeneral Protocol
Various Alkenes Pd(OAc)₂K₃PO₄Solvent-free (Microwave)Not Specified0.33-0.42Moderate to HighMicrowave Protocol[2]
Electron-rich and -poor olefins Pd(OAc)₂ or PalladacycleNot SpecifiedMethanol40Not SpecifiedGood to ExcellentGeneral Protocol
Terminal Olefins Pd(OAc)₂ (0.05 mol%)K₃PO₄Alumina (Microwave)Not Specified0.33-0.42HighMicrowave Protocol[2]
Methyl Acrylate Pd₂(dba)₃, P(t-Bu)₃Cs₂CO₃Dioxane100-120Not SpecifiedHighGeneral Protocol[3]

Note: "General Protocol" and "Microwave Protocol" refer to widely applicable methods for Heck reactions of aryl bromides that can be adapted for this compound. Specific yields for the target reaction may vary and require optimization.

Experimental Protocols

Protocol 1: Conventional Heating Heck Reaction of this compound with Styrene

This protocol is adapted from general procedures for the Heck coupling of aryl bromides with styrenes.[1]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Reaction vessel (e.g., round-bottom flask) with condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol) as the base.

  • Add a mixture of DMF and water (e.g., 4:1 v/v, 5 mL) as the solvent.

  • Fit the vessel with a condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-styryl-4-phenylthiazole.

Protocol 2: Microwave-Assisted Ligand-Free Heck Reaction of this compound with a Terminal Alkene

This protocol is based on general methods for rapid, solvent-free Heck reactions under microwave irradiation.[2]

Materials:

  • This compound

  • Terminal alkene (e.g., n-butyl acrylate, 1-octene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄)

  • Microwave reactor vial

  • Microwave synthesizer

  • Standard work-up and purification equipment

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol), the terminal alkene (1.5 mmol), palladium(II) acetate (0.0005 mmol, 0.05 mol%), and potassium phosphate (1.5 mmol).

  • If desired for handling, the reactants can be adsorbed onto a solid support like neutral alumina.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 20-25 minutes). The optimal temperature and time should be determined empirically.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Extract the product mixture with an appropriate organic solvent.

  • Filter to remove the base and any solid support.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the 2-alkenyl-4-phenylthiazole product.

Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Alkene Heating Heating (Conventional or Microwave) Reactants->Heating Catalyst Palladium Source (e.g., Pd(OAc)₂) Catalyst->Heating Ligand Ligand (optional) (e.g., PPh₃) Ligand->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Product Pure Product (2-Alkenyl-4-phenylthiazole) Purification->Product

Caption: General experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)-X (Alkene)Ln OxAdd->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)-X Ln AlkeneComplex->MigratoryInsertion Migratory Insertion BetaHydride H-Pd(II)-X (Alkene)Ln MigratoryInsertion->BetaHydride β-Hydride Elimination BetaHydride->Pd0 Reductive Elimination (+ Base, - HBX) BetaHydride_out Product (Ar-Alkene) BetaHydride->BetaHydride_out OxAdd_in Ar-X (this compound) OxAdd_in->OxAdd AlkeneComplex_in Alkene AlkeneComplex_in->AlkeneComplex

Caption: Simplified catalytic cycle of the Heck reaction.

Concluding Remarks

The Heck reaction of this compound provides a versatile and efficient method for the synthesis of a variety of 2-alkenyl-4-phenylthiazole derivatives. The choice between conventional heating and microwave irradiation allows for flexibility in experimental design, with microwave-assisted protocols often offering significant reductions in reaction time. The provided protocols serve as a starting point for the development of specific synthetic procedures. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their particular alkene substrate and desired scale. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and selectivity.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-phenylthiazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting 2-alkynyl-4-phenylthiazole scaffolds are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The thiazole moiety is a key structural component in numerous pharmaceuticals, and its functionalization via Sonogashira coupling allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

These application notes provide a detailed protocol for the Sonogashira coupling of 2-Bromo-4-phenylthiazole with various terminal alkynes, offering a foundation for the synthesis of novel compounds for research and drug development.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (this compound). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (2-alkynyl-4-phenylthiazole) and regenerate the active Pd(0) catalyst, thus completing the cycle.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with a selection of terminal alkynes. The conditions presented are based on typical procedures for Sonogashira reactions involving heteroaryl bromides and can be used as a starting point for optimization.

EntryTerminal AlkyneProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene2-(Phenylethynyl)-4-phenylthiazolePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF60685
2Trimethylsilylacetylene4-Phenyl-2-((trimethylsilyl)ethynyl)thiazolePd(PPh₃)₄ (3 mol%), CuI (5 mol%)DIPAToluene70892
3Propargyl alcohol3-(4-Phenylthiazol-2-yl)prop-2-yn-1-olPd(dppf)Cl₂ (2 mol%), CuI (4 mol%)K₂CO₃DMF801278
41-Hexyne2-(Hex-1-yn-1-yl)-4-phenylthiazolePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF60888
54-Methoxyphenylacetylene2-((4-Methoxyphenyl)ethynyl)-4-phenylthiazolePd(PPh₃)₄ (3 mol%), CuI (5 mol%)DIPAToluene70689

Note: The data presented in this table are representative examples and may require optimization for specific substrates and scales.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne.

Materials
  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

  • Syringes and needles for transfer of anhydrous reagents

Reaction Setup

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction A Dry Schlenk flask under vacuum and heat B Backfill with inert gas (Ar or N2) A->B C Add this compound, Pd catalyst, and CuI B->C D Add anhydrous solvent C->D E Add base (e.g., Et3N) D->E F Add terminal alkyne E->F G Stir at specified temperature F->G H Monitor reaction by TLC or LC-MS G->H

Caption: Experimental workflow for the Sonogashira coupling reaction setup.

Detailed Procedure
  • Preparation of the Reaction Vessel: Place a magnetic stir bar into a Schlenk flask or a two-necked round-bottom flask equipped with a condenser. Dry the glassware thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Addition of Solid Reagents: To the reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Solvent and Liquid Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) via syringe. Begin stirring the mixture. Subsequently, add the base (e.g., triethylamine, 3.0 equiv) followed by the dropwise addition of the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60 °C) using an oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification

G cluster_workup Work-up cluster_purification Purification A Cool reaction to room temperature B Dilute with organic solvent (e.g., Ethyl Acetate) A->B C Wash with saturated aq. NH4Cl B->C D Wash with brine C->D E Dry organic layer (e.g., Na2SO4) D->E F Filter and concentrate in vacuo E->F G Purify by column chromatography F->G

Caption: General workflow for the work-up and purification of the product.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the amine base and its salt. Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-4-phenylthiazole product.

Signaling Pathways and Logical Relationships

The Sonogashira coupling is a catalytic process driven by the interplay of a palladium catalyst and a copper co-catalyst. The following diagram illustrates the key logical relationships within the catalytic cycle.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br (Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR (Ln) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide CuI CuI CuI->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->Transmetal ArBr This compound ArBr->OxAdd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Use fresh, high-quality catalysts.

    • Oxygen Contamination: The Pd(0) species is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere. Degas the solvent and reagents thoroughly.

    • Impure Reagents: Impurities in the solvent, base, or starting materials can poison the catalyst. Use anhydrous solvents and freshly distilled bases.

  • Formation of Alkyne Homocoupling (Glaser Coupling) Product:

    • This is a common side reaction, often promoted by oxygen and high concentrations of the copper catalyst.

    • Minimize Oxygen: Rigorous degassing and maintaining a positive inert gas pressure are crucial.

    • Reduce Copper Loading: Use the minimum effective amount of CuI.

    • Slow Alkyne Addition: Adding the terminal alkyne slowly can help to keep the concentration of the copper acetylide low, disfavoring homocoupling.

    • Consider Copper-Free Conditions: If homocoupling is a persistent issue, explore copper-free Sonogashira protocols, which often employ specific phosphine ligands.

  • Difficulty in Purification:

    • The triphenylphosphine ligands from the catalyst can sometimes complicate purification. Washing the crude product with a solvent in which the product is sparingly soluble but the phosphine oxides are soluble can be effective. Alternatively, using a catalyst with more easily removable ligands can be considered.

By following these protocols and considering the troubleshooting advice, researchers can effectively utilize the Sonogashira coupling for the synthesis of novel 2-alkynyl-4-phenylthiazole derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The 2-amino-4-phenylthiazole scaffold and its derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities.[2] The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of libraries of N-substituted 2-amino-4-phenylthiazole derivatives, which are crucial for the development of new therapeutic agents.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-bromo-4-phenylthiazole with a range of primary and secondary amines. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the C-Br bond of the thiazole ring and a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-amino-4-phenylthiazole product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][3]

The selection of a suitable ligand is crucial to facilitate both the oxidative addition and reductive elimination steps and to prevent side reactions. Bulky, electron-rich phosphine ligands are often the most effective.[1]

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent purification of the desired product.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Reagents Add Pd Catalyst, Ligand, and Base to Reaction Vessel Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Add_Substrates Add this compound and Amine Add_Solvent->Add_Substrates Heating Heat Reaction Mixture (e.g., 80-110 °C) Add_Substrates->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Quenching Quench Reaction and Perform Aqueous Work-up Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

References

Application Notes and Protocols: Synthesis of 2-Aryl-4-Phenylthiazoles via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-4-phenylthiazoles, a privileged scaffold in medicinal chemistry, utilizing palladium-catalyzed cross-coupling reactions. The methodologies presented herein offer versatile and efficient routes to a variety of substituted thiazole derivatives.

Introduction

The 2-aryl-4-phenylthiazole core is a prominent structural motif found in numerous pharmacologically active compounds.[1] The development of efficient synthetic strategies to access these molecules is of significant interest in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-C bonds, offering a modular and reliable approach to synthesize functionalized aromatic and heteroaromatic systems.[2][3] This guide details several palladium-catalyzed methods for the synthesis of 2-aryl-4-phenylthiazoles, including direct C-H arylation, Stille coupling, and Hiyama coupling, complete with comparative data and step-by-step protocols.

Palladium-Catalyzed Synthetic Strategies

Several palladium-catalyzed methods can be employed for the synthesis of 2-aryl-4-phenylthiazoles. The choice of method often depends on the availability of starting materials, desired substrate scope, and tolerance of functional groups.

Direct C-H Arylation

Direct C-H arylation is an increasingly popular method due to its atom economy, as it avoids the need for pre-functionalized starting materials.[4] This approach involves the coupling of a thiazole derivative with an aryl halide. Palladium catalysts, often in the form of Pd(OAc)₂, are highly effective for this transformation.[4][5] Ligand-free conditions have been developed, making the process more cost-effective and environmentally friendly.[4]

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate.[6][7][8] This method is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[6][7] For the synthesis of 2-aryl-4-phenylthiazoles, this can involve the coupling of a 2-halothiazole with an arylstannane or a 2-stannylthiazole with an aryl halide.[9]

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[10][11] A key advantage of this method is the low toxicity of the silicon reagents compared to their tin counterparts used in the Stille reaction. The reaction typically requires an activating agent, such as a fluoride source or a base, to facilitate transmetalation.[10][11]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different palladium-catalyzed methods for the synthesis of aryl-substituted thiazoles, providing a basis for comparison.

Table 1: Palladium-Catalyzed Direct C-H Arylation of Thiazoles [2][4]

EntryThiazole DerivativeAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Phenylthiazole4-BromoacetophenonePd(OAc)₂ (0.1)K₂CO₃DMA1502485
24-Phenylthiazole4-BromobenzonitrilePd(OAc)₂ (0.1)K₂CO₃DMA1502482
34-Phenylthiazole1-Bromo-4-nitrobenzenePd(OAc)₂ (0.01)K₂CO₃DMA150695
4Thiazole4-BromoanisolePd(OAc)₂ (1) / P(o-tol)₃ (2)Cs₂CO₃DMF1402488 (2-aryl)
52-Phenylthiazole4-BromoanisolePd(OAc)₂ (1) / PCy₃·HBF₄ (2)KOAcDMA1502492 (5-aryl)

Table 2: Palladium-Catalyzed Stille Coupling for Arylthiazole Synthesis [9]

EntryThiazole DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-phenylthiazolePhenyltributylstannanePd(PPh₃)₄ (5)-Toluene1101278
24-Phenyl-2-(tributylstannyl)thiazoleIodobenzenePdCl₂(PPh₃)₂ (3)-DMF801685
35-Bromo-2-phenylthiazole4-MethoxyphenyltributylstannanePd(PPh₃)₄ (5)-Toluene1101289
42-Phenyl-5-(tributylstannyl)thiazole4-IodoanisolePdCl₂(PPh₃)₂ (3)-DMF801691

Table 3: Palladium-Catalyzed Hiyama Coupling for Arylthiazole Synthesis [10][11][12]

EntryThiazole DerivativeOrganosilaneCatalyst (mol%)ActivatorSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenyltrimethoxysilanePd(OAc)₂ (2) / SPhos (4)TBAFTHF801875
2This compoundPhenyltrifluorosilanePdCl₂(dppf) (3)Cs₂CO₃Dioxane1001682
34-Phenyl-2-iodothiazole(4-Methoxyphenyl)trimethoxysilanePd(dba)₂ (5) / XPhos (10)TBAFTHF802488
44-Phenyl-2-iodothiazole(4-Methoxyphenyl)trifluorosilanePd(OAc)₂ (2) / RuPhos (4)K₃PO₄Toluene/H₂O1001290

Experimental Protocols

Protocol 1: General Procedure for Ligand-Free Palladium-Catalyzed Direct C-H Arylation of 4-Phenylthiazole[4]

Materials:

  • 4-Phenylthiazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 4-phenylthiazole (1.0 mmol), the aryl bromide (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.001-0.1 mol%).

  • Add anhydrous DMA (3 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 6-24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-phenylthiazole.

Protocol 2: General Procedure for Stille Cross-Coupling of this compound[9]

Materials:

  • This compound

  • Aryltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, anhydrous

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve this compound (1.0 mmol) and the aryltributylstannane (1.1 mmol) in anhydrous toluene (10 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure 2-aryl-4-phenylthiazole.

Protocol 3: General Procedure for Hiyama Cross-Coupling of this compound[12]

Materials:

  • This compound

  • Aryltrifluorosilane

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry oven-dried Schlenk flask, add this compound (1.0 mmol), the aryltrifluorosilane (1.5 mmol), cesium carbonate (2.0 mmol), and PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture at 100 °C for 16 hours with stirring.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional diethyl ether (10 mL).

  • Concentrate the combined filtrates in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-phenylthiazole.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the palladium-catalyzed synthesis of 2-aryl-4-phenylthiazoles.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Thiazole Derivative & Aryl Partner B Add Catalyst System: Pd Source & Ligand (if any) A->B C Add Base/Activator & Solvent B->C D Heat under Inert Atmosphere C->D E Quench Reaction & Aqueous Workup D->E F Extraction with Organic Solvent E->F G Drying & Concentration F->G H Purification (e.g., Chromatography) G->H I 2-Aryl-4-phenylthiazole (Final Product) H->I

Caption: Generalized workflow for palladium-catalyzed synthesis.

Catalytic Cycle for Direct C-H Arylation

The following diagram illustrates a plausible catalytic cycle for the direct C-H arylation of a thiazole with an aryl halide.

G Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)-X (L_n) Pd0->PdII_halide Oxidative Addition (Ar-X) Coordination Coordination of Thiazole PdII_halide->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Base PdII_thiazolyl Ar-Pd(II)-Thiazolyl (L_n) CMD->PdII_thiazolyl - H-Base⁺X⁻ PdII_thiazolyl->Pd0 Product 2-Arylthiazole PdII_thiazolyl->Product Reductive Elimination ArX Ar-X Thiazole Thiazole

Caption: Plausible catalytic cycle for direct C-H arylation.

References

Application Notes and Protocols: Synthesis of Antifungal Agents Utilizing 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] Notably, the 2-phenylthiazole scaffold is a key pharmacophore in several antifungal agents.[3][4] The mechanism of action for many of these compounds involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[5][6]

This document provides detailed protocols and application notes on the utilization of 2-bromo-4-phenylthiazole and related intermediates in the synthesis of novel antifungal agents. It includes synthetic schemes, experimental procedures, and antifungal activity data for representative compounds.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary target for many thiazole-based antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity.[6]

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Conversion ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane Maintains thiazole_inhibitor 2-Phenylthiazole Derivative (Antifungal Agent) thiazole_inhibitor->cyp51 Inhibits cyp51->ergosterol

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by 2-phenylthiazole derivatives.

Synthetic Workflows and Experimental Protocols

The synthesis of antifungal 2-phenylthiazole derivatives can be achieved through various synthetic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction, which allows for the facile introduction of various substituted phenyl groups onto the thiazole core.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2-phenylthiazole derivatives, starting from a brominated thiazole precursor.

G start 2-Bromo-thiazole derivative (e.g., Ethyl this compound-5-carboxylate) suzuki Suzuki Coupling (with Phenylboronic Acid) start->suzuki intermediate1 Ethyl 2-(substituted-phenyl)- 4-phenylthiazole-5-carboxylate suzuki->intermediate1 hydrolysis Ester Hydrolysis intermediate2 2-(substituted-phenyl)- 4-phenylthiazole-5-carboxylic acid hydrolysis->intermediate2 amide_coupling Amide Coupling final_product Final 2-Phenylthiazole Derivative (Antifungal Agent) amide_coupling->final_product intermediate1->hydrolysis intermediate2->amide_coupling

Caption: General synthetic workflow for 2-phenylthiazole derivatives.

Experimental Protocol 1: Synthesis of Ethyl 2-(4-substituted-phenyl)-4-phenylthiazole-5-carboxylate via Suzuki Coupling

This protocol describes the synthesis of a 2-phenylthiazole intermediate using a Suzuki coupling reaction.[3]

Materials:

  • Ethyl this compound-5-carboxylate

  • Substituted phenylboronic acid

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • K₂CO₃ (Potassium carbonate)

  • Dioxane/H₂O mixture

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve ethyl this compound-5-carboxylate (1 equivalent) and the desired substituted phenylboronic acid (1.2 equivalents) in a mixture of dioxane and water (e.g., 4:1 v/v).

  • Add K₂CO₃ (2 equivalents) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-(4-substituted-phenyl)-4-phenylthiazole-5-carboxylate.

Experimental Protocol 2: Hydrolysis and Amide Coupling

This protocol outlines the subsequent steps to generate the final antifungal compounds.[3]

Part A: Ester Hydrolysis

  • Dissolve the ethyl 2-(4-substituted-phenyl)-4-phenylthiazole-5-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add NaOH (2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the 2-(4-substituted-phenyl)-4-phenylthiazole-5-carboxylic acid.

Part B: Amide Coupling

  • To a solution of the carboxylic acid from Part A (1 equivalent) in DMF, add EDCI (1.2 equivalents), HOBt (1.2 equivalents), and DIEA (2 equivalents).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Antifungal Activity Data

The antifungal activity of synthesized 2-phenylthiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Selected 2-Phenylthiazole Derivatives
Compound IDR1 SubstituentR2 SubstituentC. albicansC. tropicalisC. neoformansReference
SZ-C14 -CH₃-H1-161-161-16[3]
A1 -H-H484[3]
B9 -H4-n-pentyl0.510.25[3]
2e -phenyl4-fluorophenyl>101.23N/A[7]
E26 2-methylphenyl4-chlorophenylN/AN/AN/A[4]

N/A: Not Available

Table 2: Antifungal Activity Against Plant Pathogens (EC₅₀ in µg/mL)
Compound IDR1 SubstituentR2 SubstituentM. oryzaeS. sclerotiorumReference
E26 2-methylphenyl4-chlorophenyl1.29N/A[4]
5b 2-methylphenyl1,3,4-thiadiazole thioneN/A0.51[8]
Isoprothiolane (Commercial) N/AN/A3.22N/A[4]
Carbendazim (Commercial) N/AN/AN/A0.57[8]

EC₅₀: Half maximal effective concentration

Structure-Activity Relationship (SAR) Insights

The antifungal potency of 2-phenylthiazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl and thiazole rings.

  • Substitution at the 4-position of the thiazole ring: Smaller or no substituents at this position generally lead to better antifungal activity compared to larger groups.[3]

  • Substitution on the phenyl ring: Introducing hydrophobic alkyl chains at the 4-position of the phenyl ring can enhance antifungal activity. For instance, compound B9 with an n-pentyl group showed significantly improved activity.[3]

  • Introduction of other heterocyclic moieties: The incorporation of other heterocyclic rings, such as 1,3,4-thiadiazole, can lead to potent antifungal compounds against specific pathogens.[8]

Conclusion

This compound and related bromo-thiazole intermediates are valuable building blocks for the synthesis of novel and potent antifungal agents. The Suzuki coupling reaction provides a robust method for creating a diverse library of 2-phenylthiazole derivatives. The primary mechanism of action for these compounds is the inhibition of ergosterol biosynthesis, a well-validated antifungal target. The presented data and protocols offer a solid foundation for researchers engaged in the discovery and development of new thiazole-based antifungal drugs. Further optimization of the 2-phenylthiazole scaffold, guided by SAR studies, holds significant promise for addressing the growing challenge of fungal infections and drug resistance.

References

Application Note: High-Purity Isolation of 2-Bromo-4-phenylthiazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.

Purpose: This document provides a detailed protocol for the purification of 2-Bromo-4-phenylthiazole from a crude reaction mixture using silica gel column chromatography. The methods outlined are suitable for obtaining high-purity material required for subsequent synthetic steps or biological screening.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is critical to ensure the integrity of downstream applications. Column chromatography is a standard and effective method for isolating the target compound to a high degree of purity.[1][2][3][4] This protocol details the materials, safety precautions, and step-by-step procedures for this purification.

Physicochemical and Safety Data

Proper handling and characterization of the compound are essential. The key properties and safety information for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₆BrNS[5][6]
Molecular Weight240.12 g/mol [5][6]
AppearanceSolid
Melting Point55-59 °C
Purity (Commercial)≥97%[6]

Safety Precautions: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • GHS Classification: Toxic if swallowed (H301), Causes serious eye damage (H318).[5]

  • Signal Word: Danger.

Experimental Protocol: Column Chromatography

This protocol is based on established methods for the purification of phenylthiazole derivatives.[7][8][9] The most common stationary phase for this separation is silica gel.[2][3][4]

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent-grade solvents (Heptane, Ethyl Acetate, Toluene)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

  • Standard laboratory glassware

Table 2: Recommended Column Chromatography Conditions

ParameterCondition ACondition B
Stationary Phase Silica GelSilica Gel
Mobile Phase (Eluent) Heptane / Ethyl Acetate (70:3, v/v)Toluene / Ethyl Acetate (50:1, v/v)
Reference [7][8][10][11]
Step 1: Column Packing (Wet Slurry Method)
  • Select an appropriately sized chromatography column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).[1]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[1] Add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., heptane or toluene).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle. The final packed bed should be uniform and level. Do not allow the top of the silica bed to run dry.[2]

Step 2: Sample Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the prepared sample to the top of the packed silica gel bed.

Step 3: Elution and Fraction Collection
  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin to collect the eluting solvent in fractions. Maintain a constant level of solvent above the silica bed.

  • For more difficult separations, a gradient elution can be employed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding more ethyl acetate.[12]

Step 4: Monitoring the Separation
  • Monitor the separation by collecting small samples from the fractions and spotting them on a TLC plate.

  • Develop the TLC plate using the same eluent system as the column.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

Step 5: Product Isolation
  • Combine all fractions containing the pure compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Determine the yield and confirm the purity and identity using analytical methods.

Characterization of Purified Product

The identity and purity of the final product should be confirmed by comparing its analytical data with literature values.

Table 3: Reference Analytical Data for this compound

AnalysisExpected ResultReference
Melting Point 54–55 °C (327–328 K)[7][8][10]
¹H NMR (500 MHz, DMSO-d₆)8.16 (s, 1H, thiazole), 7.92 (d, 2H, J=7.32, Ph), 7.46 (t, 2H, J=7.63, Ph), 7.40–7.37 (m, 1H, Ph)[8]
IR (KBr, cm⁻¹) 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689[7][8]
Elemental Analysis Calculated for C₉H₆BrNS: C, 45.02%; H, 2.52%. Found: C, 45.09%; H, 2.57%[8]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow CrudeProduct Crude this compound SampleLoading Load Crude Sample (Dry or Wet Method) CrudeProduct->SampleLoading SlurryPrep Prepare Silica Gel Slurry (Wet Packing) ColumnPacking Pack Chromatography Column SlurryPrep->ColumnPacking ColumnPacking->SampleLoading Elution Elute with Mobile Phase (e.g., Heptane:EtOAc) SampleLoading->Elution FractionCollection Collect Fractions Elution->FractionCollection TLC Analyze Fractions by TLC FractionCollection->TLC TLC->FractionCollection Continue Elution Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporation Solvent Removal (Rotary Evaporation) Combine->Evaporation PureProduct Pure this compound Evaporation->PureProduct Analysis Characterization (NMR, MP, IR) PureProduct->Analysis

References

Application Notes and Protocols for the Recrystallization of High Purity 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Bromo-4-phenylthiazole to high purity via recrystallization. The procedure outlines the selection of an appropriate solvent system, the step-by-step recrystallization process, and methods for purity assessment. Quantitative data, including solvent systems, temperatures, and physical characteristics, are summarized for easy reference. A graphical workflow is included to provide a clear overview of the experimental procedure.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this compound is critical for its successful application in subsequent synthetic steps and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a selected solvent at varying temperatures. This application note describes a reliable procedure for obtaining high-purity this compound through recrystallization.

Data Summary

The following table summarizes the key quantitative data for the recrystallization of this compound.

ParameterValueReference
Recrystallization Solvent Heptane (5% solution)[1][2]
Solvent for Single Crystal Growth Hexane[1][2]
Melting Point (Purified) 54-55 °C (327-328 K)[1][2]
Melting Point (Commercial) 55-59 °C[3]
Appearance Solid[3]
Yield 53% (from crude reaction mixture)[1][2]

Experimental Protocol

This protocol details the materials and methodology for the recrystallization of this compound.

Materials
  • Crude this compound

  • Heptane (reagent grade or higher)

  • Hexane (reagent grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

Methodology

1. Solvent Selection:

Based on experimental data, heptane is an effective solvent for the recrystallization of this compound.[1][2] The compound exhibits good solubility in hot heptane and poor solubility at lower temperatures, which is the ideal characteristic for a recrystallization solvent. For the growth of high-quality single crystals, slow crystallization from hexane is recommended.[1][2]

2. Dissolution:

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of heptane to the flask, enough to wet the solid.

  • Gently heat the mixture while stirring to facilitate dissolution. If a significant amount of solid remains, add small portions of hot heptane until the solid completely dissolves. For a 5% solution, approximately 20 mL of heptane per 1 gram of crude product will be required.[1][2]

  • If insoluble impurities are present, perform a hot filtration step by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling. The flask can be insulated with a cloth or paper towels to slow down the cooling process.

  • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

  • Transfer the purified crystals to a watch glass or weighing dish and dry them completely in a desiccator or a vacuum oven at a low temperature.

5. Purity Assessment:

  • Determine the melting point of the dried, recrystallized this compound. A sharp melting point range close to the literature value (54-55 °C) is indicative of high purity.[1][2]

  • Further purity analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis start Start crude_material Weigh Crude This compound start->crude_material add_solvent Add Minimal Hot Heptane crude_material->add_solvent heat_dissolve Heat and Stir to Dissolve add_solvent->heat_dissolve check_dissolved Completely Dissolved? heat_dissolve->check_dissolved add_more_solvent Add More Hot Heptane check_dissolved->add_more_solvent No hot_filtration Hot Filtration (if necessary) check_dissolved->hot_filtration Yes cool_rt Slowly Cool to Room Temperature check_dissolved->cool_rt Yes, No Impurities add_more_solvent->heat_dissolve hot_filtration->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Heptane vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals purity_assessment Purity Assessment (Melting Point, etc.) dry_crystals->purity_assessment end End purity_assessment->end

Caption: Recrystallization workflow for this compound.

References

Application Note and Protocols for Scale-up Synthesis of 2-Bromo-4-phenylthiazole for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-phenylthiazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure incorporates a thiazole ring, a privileged scaffold found in numerous biologically active compounds, and a bromine atom at the 2-position, which serves as a versatile handle for a variety of cross-coupling reactions. This reactivity makes it an ideal starting material for the construction of diverse chemical libraries through techniques such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This application note provides a detailed, scalable two-step protocol for the synthesis of this compound, starting from readily available commercial reagents. The protocol is designed to be robust and reproducible, making it suitable for generating the quantities of material required for library synthesis campaigns.

Synthesis Overview

The synthesis of this compound is achieved in a two-step sequence. The first step is the Hantzsch thiazole synthesis, a classic condensation reaction between 2-bromoacetophenone and thiourea to produce 2-amino-4-phenylthiazole.[1][2] The second step is a Sandmeyer-type reaction, where the amino group of 2-amino-4-phenylthiazole is diazotized and subsequently displaced by a bromide to yield the target compound, this compound.[3][4][5]

Experimental Protocols

Protocol 1: Scale-up Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol describes the synthesis of the key intermediate, 2-amino-4-phenylthiazole, from 2-bromoacetophenone and thiourea.[1]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (100 g, 0.50 mol) and thiourea (57 g, 0.75 mol).

  • Add methanol (500 mL) to the flask.

  • Heat the reaction mixture to a gentle reflux (approximately 65-70°C) with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Slowly pour the reaction mixture into a 2 L beaker containing 1 L of 5% aqueous sodium carbonate solution while stirring. A precipitate will form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove any inorganic salts.

  • Dry the collected solid under vacuum at 50°C to a constant weight to yield 2-amino-4-phenylthiazole as a solid.

Protocol 2: Scale-up Synthesis of this compound (Sandmeyer-type Reaction)

This protocol details the conversion of 2-amino-4-phenylthiazole to this compound.[3][5]

Materials:

  • 2-Amino-4-phenylthiazole

  • Copper(II) Bromide (CuBr₂)

  • n-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • 0.1 M Ammonia solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Heptane

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-phenylthiazole (44.0 g, 0.25 mol) and copper(II) bromide (55.8 g, 0.25 mol).

  • Add acetonitrile (500 mL) to the flask and stir the suspension at room temperature.

  • Slowly add n-butyl nitrite (37.5 mL, 0.31 mol) to the stirred suspension.

  • Heat the reaction mixture to 60°C. The reaction is typically complete within 15-30 minutes, which can be monitored by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (500 mL).

  • Wash the organic layer with 0.1 M aqueous ammonia solution (2 x 250 mL) to remove copper salts, followed by a wash with brine (250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a heptane-ethyl acetate gradient (e.g., 70:3 v/v) to afford pure this compound.[3]

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2-Amino-4-phenylthiazole

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Equiv.
2-Bromoacetophenone199.041000.501.0
Thiourea76.12570.751.5
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield Range
2-Amino-4-phenylthiazole176.2488.1285-95%

Table 2: Quantitative Data for the Synthesis of this compound

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Equiv.
2-Amino-4-phenylthiazole176.2444.00.251.0
Copper(II) Bromide223.3555.80.251.0
n-Butyl nitrite103.1232.2 (37.5 mL)0.311.24
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield Range
This compound240.1260.0350-60%[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sandmeyer-type Reaction reagents1 2-Bromoacetophenone + Thiourea reaction1 Reflux in Methanol reagents1->reaction1 workup1 Precipitation in Na2CO3(aq) Filtration & Drying reaction1->workup1 product1 2-Amino-4-phenylthiazole workup1->product1 reagents2 2-Amino-4-phenylthiazole + CuBr2 + n-Butyl nitrite product1->reagents2 reaction2 Heat in Acetonitrile reagents2->reaction2 workup2 Solvent Evaporation Extraction & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Workflow for the two-step synthesis of this compound.

Library_Synthesis cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (R-B(OH)2) start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig Amination (R2NH) start->buchwald Pd catalyst, base library Diverse Chemical Library of 4-Phenylthiazole Derivatives suzuki->library sonogashira->library buchwald->library

Caption: Application of this compound in library synthesis.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling of 2-Bromo-4-phenylthiazole troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of 2-Bromo-4-phenylthiazole

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling with this compound unexpectedly low?

Answer: Low yields in the Suzuki coupling of heteroaryl halides like this compound can stem from several factors. Key areas to investigate include catalyst deactivation, inefficient reaction conditions, and degradation of starting materials.[1][2] The electron-rich nature of the thiazole ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[2]

Potential causes and solutions include:

  • Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical for the efficient coupling of electron-rich heteroaryl halides.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Solution: Screen a panel of catalysts and ligands. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, often used in Buchwald-Hartwig amination, are frequently successful for challenging Suzuki couplings.[1][3] Highly active palladacycle precatalysts can also be effective.[1]

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[1][4] An unsuitable base can lead to poor reactivity or decomposition of starting materials.[3]

    • Solution: Experiment with different bases. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective for difficult couplings.[1][3]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[4] They can also exist in equilibrium with their inactive trimeric anhydride form, boroxines.[4]

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2][4]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[1][2][3]

    • Solution: Ensure the reaction mixture and solvents are thoroughly degassed.[3] This can be achieved by bubbling with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2][3] Maintain a positive pressure of inert gas throughout the reaction.[1]

Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid or debromination of the thiazole. How can I minimize this?

Answer: Side reactions are a common cause of low yields. Homocoupling and protodebromination (debromination) are the most frequent culprits.

  • Minimizing Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used without efficient reduction to Pd(0).[1][2][5]

    • Solutions:

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.[1][2]

      • Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ to avoid the initial Pd(II) reduction step that can favor homocoupling.[1]

      • Optimize Conditions: Adjusting the base and solvent system can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]

  • Minimizing Protodebromination: The replacement of the bromine atom on the thiazole ring with a hydrogen atom is a common side reaction, particularly with electron-rich heterocyclic systems.[3]

    • Solutions:

      • Use Milder Bases: Strong bases can sometimes promote this side reaction. Consider switching to a milder base like K₂CO₃ or KF.[3]

      • Lower Reaction Temperature: High temperatures can encourage side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[3]

      • Optimize Ligand: Certain ligands can favor reductive elimination pathways that lead to debromination. Screening different phosphine ligands is recommended.[3]

Question 3: My reaction is sluggish and does not go to completion. What parameters should I adjust?

Answer: Incomplete conversion is often related to reaction kinetics, solubility, or catalyst deactivation.

  • Reaction Temperature: While excessive heat can cause decomposition, Suzuki couplings often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[3]

    • Solution: If the reaction is clean but incomplete, cautiously increasing the temperature or extending the reaction time may improve conversion. Monitor the reaction for any signs of decomposition.

  • Solvent Choice: The solvent system is critical for dissolving the reagents and facilitating the reaction. For Suzuki couplings of heteroaryl halides, a mixture of an organic solvent and water is often optimal to dissolve both the organic components and the inorganic base.[6]

    • Solution: A common starting point is a mixture of 1,4-dioxane/water or THF/water.[6][7] Toluene in a biphasic mixture with water can also be effective, especially with modern bulky phosphine ligands.[6]

  • Catalyst Loading: Insufficient catalyst can lead to an incomplete reaction.

    • Solution: While catalyst loading is typically 1-5 mol%, for challenging substrates, a slightly higher loading might be necessary. However, excessive catalyst can sometimes promote side reactions.

Data Presentation: Condition Screening for Heteroaryl Suzuki Coupling

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of heteroaryl bromides, which can serve as a starting point for the optimization of the this compound coupling.

Catalyst SystemBaseSolventTemp (°C)Time (h)Reported Yield (%)Reference Analogy
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O908~85-95[8]
Pd(OAc)₂ / SPhosK₂CO₃Toluene10012High[8]
PEPPSI™-IPrK₂CO₃DMF/H₂O806Good to Excellent[8]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1200.3 (MW)~53[9]
Pd(dppf)Cl₂K₂CO₃THF/H₂O75-Decent (55-60)[10][11]

Experimental Protocol: Generalized Method

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific parameters is often necessary.[12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C). Monitor the progress of the reaction by TLC or LC-MS.[12]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove catalyst residues.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.[12]

Visualizations

Troubleshooting Workflow

G start Low Yield Observed check_reagents 1. Check Reagent Quality - Boronic Acid Purity? - Fresh Catalyst/Base? start->check_reagents check_conditions 2. Review Reaction Conditions - Degassing Thorough? - Correct Temp/Time? check_reagents->check_conditions Reagents OK solution_reagents Use fresh/purified reagents. Consider boronic esters. check_reagents->solution_reagents Degradation Suspected side_products 3. Analyze for Side Products - Homocoupling? - Debromination? check_conditions->side_products Conditions OK solution_degas Improve degassing protocol (e.g., Freeze-Pump-Thaw). check_conditions->solution_degas Inadequate Degassing solution_homocoupling Use Pd(0) precatalyst. Optimize base/solvent. side_products->solution_homocoupling Homocoupling Observed solution_debromination Use milder base. Lower reaction temperature. side_products->solution_debromination Debromination Observed optimize_cat 4. Screen Catalyst System - Bulky Ligands (SPhos, XPhos)? - Different Pd source? side_products->optimize_cat No Major Side Products optimize_base 5. Screen Base/Solvent - Stronger Base (K3PO4)? - Different Solvent (Toluene, THF)? optimize_cat->optimize_base

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.[2]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X (L2) pd0->pd_complex Oxidative Addition substrate Ar-X (this compound) pd_trans Ar-Pd(II)-Ar' (L2) pd_complex->pd_trans boronate Ar'-B(OR)3- pd_trans->pd0 Reductive Elimination product Ar-Ar' base Base (e.g., K3PO4) boronic_acid Ar'-B(OH)2 base->boronic_acid boronic_acid->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

References

Technical Support Center: Preventing Debromination in 2-Bromo-4-phenylthiazole Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-phenylthiazole in cross-coupling reactions. Our goal is to help you minimize or eliminate the common side reaction of debromination, thereby improving your reaction yields and simplifying product purification.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound couplings?

A1: Debromination is an undesired side reaction where the bromine atom at the 2-position of the this compound is replaced by a hydrogen atom. This results in the formation of 4-phenylthiazole as a byproduct, which consumes your starting material and can complicate the purification of your desired coupled product.[1][2]

Q2: What is the primary mechanism of this debromination side reaction?

A2: The most common mechanism for debromination in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[3][4] This reactive species can arise from various sources in the reaction mixture, such as the base, solvent (e.g., alcohols), or even trace amounts of water.[3][5] The Pd-H species can then react with the this compound in a competing catalytic cycle to yield the debrominated 4-phenylthiazole.

Q3: Why is this compound particularly susceptible to debromination?

A3: Heteroaryl halides, especially those containing nitrogen, can be more susceptible to debromination.[3] The electron-deficient nature of the thiazole ring at the 2-position, enhanced by the electron-withdrawing nitrogen and sulfur atoms, makes the C-Br bond more reactive towards oxidative addition to the palladium catalyst.[1] This increased reactivity can sometimes favor the undesired debromination pathway under non-optimized conditions.

Q4: How do different reaction parameters influence the extent of debromination?

A4: Several factors can significantly impact the amount of debrominated byproduct formed:

  • Temperature: Higher reaction temperatures generally increase the rate of debromination.[1][6]

  • Base: Strong bases, particularly alkoxides like NaOtBu, are more likely to generate hydride species that lead to debromination.[1][4][7]

  • Ligand: The choice of phosphine ligand or N-heterocyclic carbene (NHC) is crucial. While bulky, electron-rich ligands can promote the desired coupling, they can also influence the rate of debromination.[5][8]

  • Solvent: Protic solvents (e.g., alcohols) or solvents that can act as a hydride source (e.g., DMF) can increase the likelihood of debromination.[5][9][10]

  • Catalyst Precursor: The choice of palladium precursor can also play a role in the formation of the active catalyst and potential side reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling reactions of this compound.

Issue 1: High levels of the debrominated byproduct (4-phenylthiazole) are observed.

Probable CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature. Often, a decrease of 10-20 °C can significantly reduce debromination without drastically slowing down the desired reaction.[1][6] Monitor the reaction progress, as longer reaction times may be necessary at lower temperatures.
Inappropriate Base Switch to a milder inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over strong hydroxide or alkoxide bases.[1][3][11]
Suboptimal Ligand Choice Screen different ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination, outcompeting the debromination pathway.[3][11]
Hydride Source in Solvent Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[3][10] Ensure solvents are properly degassed to remove oxygen, which can also contribute to catalyst degradation.
Presence of Water While some Suzuki couplings require water, excessive amounts can be a proton source. Use anhydrous reagents and consider using a minimal, controlled amount of water if necessary for the specific protocol.[2][3]

Issue 2: The coupling reaction is sluggish, and debromination is still a problem.

Probable CauseRecommended Solution
Slow Oxidative Addition or Transmetalation Use a more active catalyst system. Pre-formed palladium(0) sources or highly active precatalysts (e.g., Buchwald precatalysts) can facilitate a faster catalytic cycle, giving less time for side reactions to occur.[3] Ensure your boronic acid/ester is of high purity and reactivity to promote efficient transmetalation.
Catalyst Decomposition Catalyst decomposition can lead to the formation of palladium black and an increase in side reactions. Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen).[12] The choice of a robust ligand can also help stabilize the catalyst.

Data on Reaction Parameters for Minimizing Debromination

The following table summarizes the general effects of key reaction parameters on the yield of the desired coupled product versus the formation of the debrominated byproduct.

ParameterCondition Favoring DebrominationCondition Minimizing DebrominationRationale
Temperature High (e.g., > 100-110 °C)Moderate (e.g., 60-90 °C)The activation energy for debromination can be higher, so lower temperatures disfavor this pathway.[4][6]
Base Strong (e.g., NaOH, NaOtBu)Weaker/Milder (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Stronger bases are more prone to generating palladium-hydride species.[1][3]
Ligand Less bulky, electron-poorBulky, electron-rich (e.g., SPhos, XPhos, RuPhos)Bulky, electron-rich ligands promote the reductive elimination of the desired product.[5][8][13]
Solvent Protic (e.g., alcohols), or potential hydride donors (e.g., DMF)Aprotic (e.g., Toluene, Dioxane, THF)Aprotic solvents are less likely to act as a source of hydrides.[3][10]
Atmosphere Presence of Oxygen/MoistureStrictly Inert (Argon or Nitrogen)Oxygen can degrade the catalyst, while moisture can be a proton source.[2][12]

Experimental Protocols

The following are general starting protocols for common cross-coupling reactions with this compound, designed to minimize debromination. Optimization for specific substrates is likely necessary.

Protocol 1: Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a finely powdered base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of toluene and water, via syringe.

  • Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling

  • Vessel Preparation: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., P(o-tol)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add an anhydrous, degassed solvent such as DMF or NMP, followed by the alkene (1.5 equiv.) and a base (e.g., Et₃N, 2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture in an oil bath at a carefully controlled temperature (e.g., 90-100 °C).

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki protocol.

Protocol 3: Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide (CuI).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPEA). Add the terminal alkyne (1.2-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction at a moderate temperature (e.g., 50-70 °C) under argon.

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki protocol, with an additional filtration step through Celite to remove catalyst residues before concentration.

Visualizations

G cluster_desired Desired Coupling Pathway cluster_side Debromination Side Reaction ArBr This compound OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L₂) OxAdd->ArPdBr Transmetal Transmetalation (with R-B(OH)₂) ArPdBr->Transmetal ArPdBr_side Ar-Pd(II)-Br(L₂) ArPdR Ar-Pd(II)-R(L₂) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration ArR Coupled Product RedElim->ArR HydrideSource Hydride Source (Base, Solvent, H₂O) PdH Pd-H Species HydrideSource->PdH RedElim_side Reductive Elimination PdH->RedElim_side ArPdBr_side->PdH ArH Debrominated Product (4-phenylthiazole) RedElim_side->ArH Pd0_side Pd(0)L₂ RedElim_side->Pd0_side Catalyst Regeneration

Caption: Desired coupling pathway versus the debromination side reaction.

G Start Debromination Observed? CheckTemp Is Temperature > 90°C? Start->CheckTemp Yes Success Problem Resolved Start->Success No LowerTemp Action: Lower Temperature (e.g., to 70-80°C) CheckTemp->LowerTemp Yes CheckBase Is a Strong Base Used? (e.g., NaOH, NaOtBu) CheckTemp->CheckBase No LowerTemp->CheckBase ChangeBase Action: Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) CheckBase->ChangeBase Yes CheckLigand Is Ligand Optimized? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Action: Screen Bulky, e⁻-rich Ligands (e.g., SPhos, XPhos) CheckLigand->ChangeLigand No CheckSolvent Is Solvent Aprotic & Anhydrous? CheckLigand->CheckSolvent Yes ChangeLigand->CheckSolvent ChangeSolvent Action: Use Anhydrous Toluene, Dioxane, or THF CheckSolvent->ChangeSolvent No CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Troubleshooting workflow for debromination in coupling reactions.

References

Technical Support Center: Optimizing Heck Reactions with 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the Mizoroki-Heck reaction with 2-Bromo-4-phenylthiazole. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful carbon-carbon bond formation.

I. Troubleshooting Guide

Low conversion rates, catalyst deactivation, and side product formation are common hurdles in palladium-catalyzed cross-coupling reactions, particularly with heteroaromatic substrates like this compound. The nitrogen atom in the thiazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This guide provides a systematic approach to diagnosing and resolving common issues.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low to No Conversion Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.• Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen). • Use a more easily reduced Pd(II) precatalyst or a Pd(0) source like Pd₂(dba)₃. • Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).
Catalyst Poisoning: The nitrogen on the thiazole ring can coordinate to the palladium center, inhibiting catalytic activity.• Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can shield the metal center and promote the desired catalytic cycle over catalyst inhibition.
Incorrect Ligand-to-Palladium Ratio: An improper ratio can lead to catalyst instability or inhibition.• A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. Too much ligand can create a coordinatively saturated and inactive complex.
Insufficient Base Strength or Solubility: The base may not be effective in neutralizing the generated HBr.• Switch to a stronger or more soluble base. For instance, if an inorganic carbonate like K₂CO₃ is ineffective, consider an organic base like triethylamine (Et₃N) or a stronger inorganic base like Cs₂CO₃.
Formation of Side Products Homocoupling of this compound: This can occur at higher temperatures or with certain catalyst systems.• Lower the reaction temperature. • Use a less basic environment or a different base.
Alkene Isomerization: The palladium-hydride intermediate can promote double bond migration in the alkene or product.• Use a less polar solvent. • The addition of silver salts can sometimes suppress this side reaction by facilitating the reductive elimination step.[1]
Protodebromination (Loss of Bromine): The starting material is converted back to 4-phenylthiazole.• Ensure anhydrous reaction conditions. • Use a milder base. • Optimize the ligand choice, as some ligands can favor reductive elimination pathways leading to debromination.
Troubleshooting Workflow

For a visual guide to troubleshooting, the following workflow outlines a logical sequence of steps to diagnose and resolve common issues encountered during the Heck reaction.

G start Low or No Product Formation check_catalyst 1. Verify Catalyst Activity - Degas solvents thoroughly? - Fresh catalyst/precatalyst? - Correct Pd source (Pd(0) vs Pd(II))? start->check_catalyst check_ligand 2. Evaluate Ligand - Appropriate ligand for heteroaryl substrate? - Correct ligand:Pd ratio? check_catalyst->check_ligand If catalyst is not the issue check_base 3. Assess Base - Sufficiently strong and soluble? - Anhydrous conditions? check_ligand->check_base If ligand is appropriate check_conditions 4. Review Reaction Conditions - Optimal temperature? - Appropriate solvent? check_base->check_conditions If base is suitable side_products Side Product Formation? check_conditions->side_products If conditions are optimized homocoupling Homocoupling? - Lower temperature - Change base side_products->homocoupling Yes isomerization Alkene Isomerization? - Use less polar solvent - Add silver salts side_products->isomerization Yes dehalogenation Protodebromination? - Ensure anhydrous conditions - Use milder base side_products->dehalogenation Yes success Reaction Optimized side_products->success No homocoupling->success isomerization->success dehalogenation->success

Caption: Troubleshooting workflow for the Heck reaction.

II. Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the best starting point for the Heck reaction with this compound?

A1: For initial screening, Pd(OAc)₂ (palladium(II) acetate) is a common and cost-effective choice. It generates the active Pd(0) species in situ. Alternatively, a pre-formed Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used, which often requires lower activation temperatures.

Q2: How do I select the optimal base for my reaction?

A2: The choice of base is crucial. A summary of commonly used bases and their characteristics is provided below. The optimal base will depend on the specific alkene and reaction conditions.

Base Type Strength Common Solvents Notes
Triethylamine (Et₃N) OrganicModerateDMF, NMP, DioxaneSoluble and commonly used. Can also act as a ligand in some cases.
Potassium Carbonate (K₂CO₃) InorganicModerateDMF, DMAcA common, inexpensive choice. Its heterogeneous nature can sometimes be advantageous for product work-up.
Sodium Acetate (NaOAc) InorganicWeakDMF, NMPA mild base, often used in classic Heck conditions.
Cesium Carbonate (Cs₂CO₃) InorganicStrongDMF, Dioxane, TolueneMore soluble than K₂CO₃ in organic solvents and often more effective for challenging substrates.

Q3: What is the role of the phosphine ligand, and how do I choose one?

A3: The phosphine ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst deactivation. For electron-deficient heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step and can prevent catalyst poisoning by the thiazole nitrogen.

Ligand Class Key Features Typical Application
Triphenylphosphine (PPh₃) MonodentateStandard, widely used ligand.General purpose, may be less effective for challenging substrates.
Tri(o-tolyl)phosphine (P(o-tol)₃) MonodentateBulkier than PPh₃, can improve catalyst stability and activity.Often gives better results than PPh₃ for aryl bromides.
Buchwald Ligands (e.g., SPhos, XPhos) Biaryl MonophosphineVery bulky and electron-rich.Highly effective for challenging substrates, including heteroaryl halides. Can help prevent catalyst poisoning.
dppf (1,1'-Bis(diphenylphosphino)ferrocene) BidentateChelating ligand, can impart high stability to the catalyst.Widely used in various cross-coupling reactions.

Q4: Can this reaction be performed without a phosphine ligand?

A4: Yes, "ligandless" Heck reactions are possible, particularly with highly reactive aryl iodides. For aryl bromides like this compound, a ligand is generally beneficial to achieve good yields and prevent catalyst decomposition, especially at the elevated temperatures often required.

III. Experimental Protocols

The following is a general protocol for the Heck reaction of this compound with an alkene, such as styrene or an acrylate. Optimization of the specific ligand, base, solvent, and temperature will likely be necessary.

General Procedure for the Heck Reaction of this compound:

  • Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equivalents), this compound (1.0 equivalent), and the alkene (1.2-1.5 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., DMF, NMP, or 1,4-dioxane) via syringe to a typical concentration of 0.1-0.5 M.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-140 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IV. Visualizing the Heck Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex Ar-Br alkene_coordination Alkene Coordination pd2_complex->alkene_coordination pi_complex π-Alkene Complex alkene_coordination->pi_complex Alkene migratory_insertion Migratory Insertion (Carbopalladation) pi_complex->migratory_insertion sigma_alkyl_complex σ-Alkyl Pd(II) Complex migratory_insertion->sigma_alkyl_complex beta_hydride_elimination β-Hydride Elimination sigma_alkyl_complex->beta_hydride_elimination hydrido_pd_complex Hydrido-Pd(II) Complex beta_hydride_elimination->hydrido_pd_complex Product reductive_elimination Reductive Elimination hydrido_pd_complex->reductive_elimination reductive_elimination->pd0 Base base_hbr Base-HBr start_materials This compound alkene Alkene product Product base Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Troubleshooting alkyne homocoupling in Sonogashira reactions of 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira cross-coupling reactions involving 2-bromo-4-phenylthiazole. Our focus is to address the common challenge of alkyne homocoupling (Glaser coupling) and provide actionable solutions to improve the yield and purity of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is alkyne homocoupling in the context of a Sonogashira reaction?

A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings. It involves the dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne starting material, which reduces the yield of the intended cross-coupled product and complicates purification.

Q2: What are the primary causes of alkyne homocoupling?

A2: The two main culprits behind alkyne homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is added to facilitate the Sonogashira reaction, it also effectively catalyzes this unwanted side reaction.

Q3: How can I minimize or prevent alkyne homocoupling in my reaction with this compound?

A3: Several strategies can be employed to suppress homocoupling:

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen by using an inert gas like high-purity argon or nitrogen. This involves using proper Schlenk line or glovebox techniques and ensuring all solvents and liquid reagents are thoroughly degassed.

  • Utilize Copper-Free Conditions: A number of effective copper-free Sonogashira protocols have been developed. These methods eliminate the primary catalyst for Glaser coupling.[1]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly favor the cross-coupling pathway.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q4: Are there specific palladium ligands that are recommended to suppress homocoupling?

A4: Yes, the choice of phosphine ligand is critical. Bulky and electron-rich phosphine ligands are known to promote the desired cross-coupling pathway. For challenging substrates, ligands such as X-Phos, SPhos, or cataCXium A have shown efficacy in minimizing homocoupling, particularly in copper-free systems.[1] The optimal ligand is often substrate-dependent, so screening may be necessary.

Q5: Can the choice of base and solvent affect the amount of homocoupling?

A5: Absolutely. The base is required to deprotonate the terminal alkyne, and its strength and steric bulk can influence the reaction outcome. Secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines such as triethylamine.[1] The solvent's polarity and coordinating ability can impact catalyst stability and reactivity. Aprotic solvents like THF, dioxane, or toluene are commonly used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of the desired product; starting materials remain. 1. Inactive Palladium Catalyst. 2. Reaction temperature is too low. 3. Inefficient oxidative addition.1. Use a fresh, active palladium source or a pre-catalyst. 2. For aryl bromides like this compound, heating is often required. Gradually increase the temperature (e.g., to 60-100 °C). 3. The C-Br bond is less reactive than C-I. Ensure your catalyst system is active enough for bromide substrates.
Significant formation of homocoupled diyne byproduct. 1. Oxygen present in the reaction. 2. Copper(I) co-catalyst promoting Glaser coupling. 3. High concentration of terminal alkyne.1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the experiment. 2. Switch to a copper-free protocol . If using copper, reduce its loading to 0.5-1 mol%. 3. Add the terminal alkyne dropwise over a period of time using a syringe pump.
Formation of multiple unidentified side products. 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Incorrect stoichiometry.1. Ensure the reaction is under a strictly inert atmosphere to prevent degradation of the Pd(0) catalyst. 2. Lower the reaction temperature and monitor for longer periods. 3. Carefully verify the molar ratios of the aryl bromide, alkyne, catalyst, and base.
Copper-free reaction still shows some homocoupling. 1. Trace copper contamination. 2. Palladium-mediated homocoupling.1. Use high-purity reagents and consider acid-washing glassware to remove trace metal impurities. 2. Optimize the ligand and base to further favor the cross-coupling pathway.

Data on Minimizing Alkyne Homocoupling

The following table summarizes the impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled diyne byproduct. The data is representative of trends observed in Sonogashira reactions of aryl bromides.

Parameter Condition A Yield (Cross-Coupled) Yield (Homocoupled) Condition B Yield (Cross-Coupled) Yield (Homocoupled) Reference
Atmosphere AirLow-ModerateHighInert (Argon)HighLow[2]
Catalyst System Pd(PPh₃)₂Cl₂ / CuIGoodModerate-HighPd(P(tBu)₃)₂ (Copper-Free)ExcellentVery Low[3][4]
Ligand PPh₃ModerateModerateX-Phos (Copper-Free)HighLow[1]
Base TriethylamineGoodModerateCesium Carbonate (Copper-Free)HighLow[1]

Yields are qualitative descriptors based on literature reports and will vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize alkyne homocoupling by eliminating the copper co-catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene, 5 mL)

  • Inert Gas (High-purity Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and cesium carbonate.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start: Sonogashira of this compound Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion High_Homocoupling High Homocoupling (Diyne Product)? Check_Conversion->High_Homocoupling Reaction Complete Low_Yield Low Yield of Desired Product? High_Homocoupling->Low_Yield No Troubleshoot_Homocoupling Implement Homocoupling Mitigation: 1. Ensure Inert Atmosphere 2. Switch to Copper-Free Protocol 3. Slow Alkyne Addition High_Homocoupling->Troubleshoot_Homocoupling Yes Success Successful Coupling: Purify Product Low_Yield->Success No Troubleshoot_Yield Address Low Reactivity: 1. Check Catalyst Activity 2. Increase Temperature 3. Screen Ligands/Bases Low_Yield->Troubleshoot_Yield Yes Re_run Re-run Reaction Troubleshoot_Homocoupling->Re_run Troubleshoot_Yield->Re_run Re_run->Check_Conversion Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Side Reaction) Pd0 Pd(0)L₂ Pd_II Ar-Pd(II)L₂-Br Pd0->Pd_II Oxidative Addition (Ar-Br) Pd_alkynyl Ar-Pd(II)L₂-C≡CR' Pd_II->Pd_alkynyl Transmetalation Product Ar-C≡CR' Pd_alkynyl->Product Reductive Elimination Cu_acetylide Cu(I)-C≡CR' Cu_acetylide->Pd_II Transfers Acetylide to Palladium Diyne R'-C≡C-C≡C-R' Cu_acetylide->Diyne Oxidative Dimerization (O₂, Cu catalyst) Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_acetylide Deprotonation Base Base Cu_I Cu(I) Salt

References

Technical Support Center: Purification of 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 2-Bromo-4-phenylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed.

  • Sandmeyer-type Reaction (from 2-Amino-4-phenylthiazole):

    • Unreacted 2-Amino-4-phenylthiazole: Incomplete diazotization or substitution can leave starting material in the crude product.

    • 2,5-Dibromo-4-phenylthiazole: Over-bromination can occur, especially with an excess of brominating agent or harsh reaction conditions.[1]

    • 4-Phenylthiazole: Hydrodediazoniation, where the diazonium group is replaced by a hydrogen atom, can be a side reaction.

    • Phenolic byproducts: Reaction of the diazonium salt with water can lead to the formation of hydroxy-thiazole derivatives.

  • Suzuki Coupling Reaction (from a bromothiazole and phenylboronic acid):

    • Homocoupling byproducts: Self-coupling of the phenylboronic acid can form biphenyl, and dimerization of the bromothiazole can also occur. The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.[2]

    • Dehalogenated starting material: The bromo-thiazole can be reduced to the corresponding thiazole.

    • Protodeboronation byproduct: The phenylboronic acid can be converted to benzene.

    • Residual palladium catalyst and ligands: These need to be removed during purification.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: What are suitable analytical methods to assess the purity of this compound?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities. A reversed-phase C18 column with a gradient of acetonitrile and water is a common starting point for method development.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities by their characteristic signals.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of a reaction and the effectiveness of a purification step. A common eluent system is a mixture of heptane and ethyl acetate.[4][5]

  • Melting Point Analysis: A sharp melting point range close to the literature value (55-59 °C) is indicative of high purity.

Troubleshooting Guide: Recrystallization

Problem 1: Oiling out instead of crystallization.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
The solution is cooling too rapidly.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
The compound is significantly impure (eutectic mixture).Attempt to remove some impurities by a preliminary purification step, such as a simple filtration through a silica plug, before recrystallization.
The concentration of the solute is too high.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.

Problem 2: No crystal formation upon cooling.

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
The compound is highly soluble in the chosen solvent even at low temperatures.Choose a different solvent or a solvent system where the compound has lower solubility at cold temperatures.

Problem 3: Low recovery of the purified product.

Possible Cause Solution
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.
Premature crystallization during hot filtration.Use a heated funnel or pre-heat the filtration apparatus. Add a slight excess of hot solvent before filtration and then concentrate the filtrate before cooling.
Crystals were lost during transfer.Ensure all crystals are carefully transferred from the flask to the filter funnel. Wash the flask with a minimal amount of the cold mother liquor to transfer any remaining crystals.
Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. A good solvent should dissolve the crude product when hot but have low solubility when cold. Heptane or a mixture of heptane and ethyl acetate is often a good starting point.[4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Column Chromatography

Problem 1: Poor separation of the product from an impurity.

Possible Cause Solution
Inappropriate solvent system.Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. A less polar solvent system will increase the retention time and may improve separation from less polar impurities. A more polar system will move the compound faster.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
Column channeling or cracking.Ensure the silica gel is packed uniformly and is not allowed to run dry.

Problem 2: The product is not eluting from the column.

Possible Cause Solution
The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a heptane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound has decomposed on the silica gel.Test the stability of the compound on a small amount of silica gel before running a column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.

Problem 3: The product elutes too quickly (with the solvent front).

Possible Cause Solution
The eluent is too polar.Use a less polar solvent system. Start with a very non-polar solvent like pure heptane and gradually increase the polarity.
Experimental Protocol: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC. A common starting point is a mixture of heptane and ethyl acetate (e.g., 70:3 v/v).[4][5] The desired product should have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If separation is difficult, a gradient elution can be employed, where the polarity of the eluent is gradually increased over time.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Data for a Typical Purification

Compound Rf Value (Heptane:Ethyl Acetate 70:3) Visualization
This compound~0.35UV (254 nm), Iodine vapor
2-Amino-4-phenylthiazole~0.10UV (254 nm), Iodine vapor, Stains for amines
2,5-Dibromo-4-phenylthiazole~0.45UV (254 nm), Iodine vapor
Biphenyl (from Suzuki)~0.80UV (254 nm), Iodine vapor

Table 2: Summary of Purification Methods

Method Typical Yield Purity Achieved Advantages Disadvantages
Recrystallization50-70%>98% (if impurities have different solubility)Simple, scalable, can yield highly pure crystalline material.Not effective for impurities with similar solubility; potential for low recovery.
Column Chromatography40-60%>99%Can separate complex mixtures and impurities with similar properties.More time-consuming, requires larger volumes of solvent, can lead to product loss on the column.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 tlc TLC recrystallization->tlc Monitor hplc HPLC recrystallization->hplc Assess Purity column_chromatography->tlc Monitor Fractions column_chromatography->hplc Assess Purity nmr NMR hplc->nmr Confirm Structure mp Melting Point nmr->mp Confirm Identity end Pure this compound mp->end

Caption: General experimental workflow for the purification and analysis of this compound.

Caption: Logical decision-making process for choosing a purification strategy.

References

Managing reaction exotherms in the synthesis of 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 2-Bromo-4-phenylthiazole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what are the key safety considerations regarding exotherms?

A1: The most common and effective method is the Sandmeyer-type reaction, starting from 2-Amino-4-phenylthiazole. This process involves two critical, potentially exothermic stages: the diazotization of the amino group and the subsequent copper-catalyzed displacement of the diazonium group with a bromide. The diazotization step, in particular, is notoriously exothermic and requires strict temperature control to prevent the accumulation of unstable diazonium salts, which can decompose violently. A thermal runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.

Q2: My protocol using n-butyl nitrite suggests heating, but general Sandmeyer reaction guidelines advise low temperatures. Why is there a discrepancy?

A2: This is a critical point of confusion that stems from the different reagents used for diazotization.

  • Traditional Method (NaNO₂/Acid): This aqueous-based method generates nitrous acid in situ to form the diazonium salt. This process is highly exothermic, and the resulting diazonium salt is thermally unstable in the aqueous acidic medium. Therefore, maintaining a low temperature (typically 0-5 °C) is crucial to prevent rapid decomposition and potential runaway reactions.

  • Anhydrous Method (n-Butyl Nitrite): In an anhydrous solvent like acetonitrile, n-butyl nitrite serves as the diazotizing agent. This reaction can proceed through a different mechanism, potentially involving an intermediate diazoaminobenzene, which then forms an aryl radical.[1] This pathway may not produce the same thermally sensitive diazonium salt as the aqueous method, allowing for the reaction to be conducted at a higher temperature, as indicated in some protocols where heating to 60 °C is employed.[2][3] However, the initial mixing of reagents should still be done at a controlled temperature before heating.

Q3: What are the common side products I should be aware of, and how are they related to temperature control?

A3: Poor temperature control can lead to the formation of several impurities:

  • Phenol Derivatives: If using an aqueous system, elevated temperatures can cause the diazonium salt to react with water, producing 4-phenyl-2-hydroxythiazole.

  • Di-brominated Products: Especially when using copper(II) bromide (CuBr₂), di-bromination can occur. One possible side product is 2,5-dibromo-4-phenylthiazole.[4]

  • Azo Compounds: The diazonium salt can couple with the starting 2-Amino-4-phenylthiazole to form colored azo-dyes.

  • Biaryl Impurities: The aryl radical intermediate in the Sandmeyer reaction can dimerize to form biaryl compounds.[5]

Proper temperature management is key to minimizing these side reactions and maximizing the yield of the desired this compound.

Troubleshooting Guides

Issue 1: Reaction Exotherm is Difficult to Control
  • Symptoms: Rapid, uncontrolled rise in temperature, excessive gas evolution (N₂), change in reaction mixture color (often darkening).

  • Possible Causes:

    • Addition rate of the diazotizing agent (sodium nitrite or n-butyl nitrite) is too fast.

    • Inadequate cooling capacity of the reaction setup.

    • Concentration of reactants is too high.

  • Solutions:

    • Slow Down Addition: Add the diazotizing agent dropwise or in small portions, closely monitoring the internal temperature.

    • Improve Cooling: Ensure your cooling bath (ice-salt or a cryocooler) is at the target temperature and provides efficient heat transfer. Use a larger reaction vessel to increase the surface area for cooling.

    • Dilute the Reaction: Increasing the solvent volume can help to better dissipate the heat generated.

Issue 2: Low Yield of this compound
  • Symptoms: The final isolated product weight is significantly lower than the theoretical amount.

  • Possible Causes:

    • Decomposition of the intermediate diazonium salt due to poor temperature control.

    • Incomplete diazotization.

    • Formation of side products (see Q3 in FAQs).

    • The quality of the copper(I) bromide catalyst may be poor (oxidized to Cu(II)).

  • Solutions:

    • Optimize Temperature: For traditional Sandmeyer reactions, strictly maintain the temperature between 0-5 °C during diazotization. For the n-butyl nitrite method, ensure a controlled initial addition before gentle heating.

    • Ensure Complete Diazotization: Use a slight excess of the diazotizing agent and allow for sufficient reaction time at the appropriate temperature.

    • Use High-Quality Catalyst: Use fresh, high-purity copper(I) bromide.

    • Analyze Byproducts: Use techniques like TLC or LC-MS to identify major byproducts, which can provide clues about what went wrong (e.g., presence of phenols suggests excessive temperature in an aqueous system).

Data Presentation

Table 1: Comparison of Diazotization Methods and Temperature Control

ParameterTraditional Sandmeyer (NaNO₂/H⁺)Anhydrous Sandmeyer (n-Butyl Nitrite)
Diazotizing Agent Sodium Nitrite in Acid (e.g., HBr, H₂SO₄)n-Butyl Nitrite or other alkyl nitrites
Solvent AqueousAcetonitrile, THF, etc.
Typical Temperature 0-5 °CCan be heated (e.g., 60 °C) after initial mixing[2][3]
Key Intermediate Thermally unstable diazonium saltMay proceed via a diazoaminobenzene intermediate[1]
Primary Exotherm Risk High during diazotizationModerate, but still requires controlled addition

Table 2: Reagents and Conditions from a Published Protocol for this compound Synthesis [2][3]

ReagentMolar EquivalentRole
2-Amino-4-phenylthiazole1.0Starting Material
Copper(I) Bromide (CuBr)1.6Catalyst and Bromide Source
n-Butyl Nitrite1.6Diazotizing Agent
Acetonitrile-Solvent
Condition Value Notes
Temperature 333 K (60 °C)Heated after addition of reagents
Reaction Time 15 minutesRapid conversion at elevated temperature
Reported Yield 53%-

Experimental Protocols

Protocol 1: Synthesis of this compound via Anhydrous Diazotization with n-Butyl Nitrite[2][3]
  • Reagent Preparation: In a suitable reaction vessel, dissolve 2-Amino-4-phenylthiazole (1.0 eq) and copper(I) bromide (1.6 eq) in acetonitrile at room temperature.

  • Diazotization: To the stirred solution, add n-butyl nitrite (1.6 eq).

  • Reaction: Heat the reaction mixture to 60 °C (333 K). The reaction is typically complete within 15 minutes.

  • Work-up:

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a dilute ammonia solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by silica gel chromatography.

Mandatory Visualization

Exotherm_Management_Workflow cluster_prep Preparation cluster_diazotization Diazotization cluster_reaction Reaction & Work-up cluster_troubleshooting Troubleshooting start Start: Prepare Reagents (2-Amino-4-phenylthiazole, CuBr) add_nitrite Add n-Butyl Nitrite (Controlled Rate) start->add_nitrite monitor_temp Monitor Temperature add_nitrite->monitor_temp Continuous Monitoring heat Heat to 60°C (15 min) monitor_temp->heat If Stable exotherm Uncontrolled Exotherm? monitor_temp->exotherm If Unstable workup Work-up & Purification heat->workup product This compound workup->product low_yield Low Yield? product->low_yield exotherm->add_nitrite Reduce Addition Rate & Improve Cooling low_yield->start Check Reagent Quality Troubleshooting_Logic cluster_exotherm Uncontrolled Exotherm cluster_yield Low Yield issue Problem Encountered cause_exotherm1 Fast Reagent Addition issue->cause_exotherm1 cause_exotherm2 Inadequate Cooling issue->cause_exotherm2 cause_yield1 Diazonium Decomposition issue->cause_yield1 cause_yield2 Side Reactions issue->cause_yield2 cause_yield3 Poor Catalyst Quality issue->cause_yield3 solution_exotherm Slow Addition Rate Increase Cooling Capacity Dilute Reaction cause_exotherm1->solution_exotherm cause_exotherm2->solution_exotherm solution_yield Strict Temperature Control Check for Byproducts Use Fresh CuBr cause_yield1->solution_yield cause_yield2->solution_yield cause_yield3->solution_yield

References

Technical Support Center: Identifying Impurities in 2-Bromo-4-phenylthiazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in 2-Bromo-4-phenylthiazole using High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation.

  • Process-Related Impurities: These are substances that are part of the manufacturing process. The most common process-related impurity is the starting material, 2-amino-4-phenylthiazole , which may be present due to an incomplete reaction. Other potential impurities can include unreacted reagents, by-products, and intermediates from the specific synthetic route employed.

  • Degradation Products: These impurities form when this compound is exposed to stress conditions such as acid, base, oxidation, heat, or light. Thiazole rings, in general, can be susceptible to hydrolysis and oxidation, which may lead to ring-opened products.[1]

Q2: What is a stability-indicating HPLC method and why is it important?

A2: A stability-indicating HPLC method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, this compound, due to degradation. It is crucial because it can separate the intact drug from its degradation products, ensuring that the measured potency of the drug is not overestimated by the presence of co-eluting impurities.[2][3][4] This is a regulatory requirement for stability studies of drug substances and products.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are performed to intentionally degrade the sample to generate potential degradation products and to establish the stability-indicating nature of your HPLC method.[5][6] Typical stress conditions include:

  • Acid Hydrolysis: Refluxing a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 80°C) for a set period.[3]

  • Base Hydrolysis: Refluxing a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 80°C).[3]

  • Oxidative Degradation: Treating a solution of the compound with a reagent like 3% hydrogen peroxide (H₂O₂) at room temperature.[3]

  • Thermal Degradation: Exposing the solid compound to dry heat (e.g., 105°C) for an extended period.[3]

  • Photolytic Degradation: Exposing a solution of the compound to UV and visible light in a photostability chamber.[3]

Experimental Protocols

Proposed Stability-Indicating HPLC Method (Starting Point)

This method is a general starting point based on common practices for similar aromatic and heterocyclic compounds and will require optimization and validation for your specific application.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program Time (min)
0
25
30
30.1
35
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or λmax of this compound)
Injection Volume 10 µL
Column Temperature 30°C

Workflow for Forced Degradation Study

G Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidative Oxidative Degradation stock->oxidative Expose to thermal Thermal Degradation stock->thermal Expose to photolytic Photolytic Degradation stock->photolytic Expose to hplc_analysis Analyze by Stability-Indicating HPLC Method acid->hplc_analysis base->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis data_evaluation Evaluate Chromatograms for Impurities hplc_analysis->data_evaluation

Caption: A flowchart illustrating the key steps in performing a forced degradation study.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound and its potential impurities.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH; the use of an acidic modifier like TFA can improve peak shape for some compounds.
Poor Resolution Between Peaks - Inadequate separation power of the mobile phase.- Column degradation.- Inappropriate column chemistry.- Optimize the gradient profile (slower gradient).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Replace the column.- Consider a column with a different selectivity (e.g., a phenyl-hexyl column).
Ghost Peaks (Unexpected Peaks) - Contaminants in the mobile phase or sample diluent.- Carryover from previous injections.- Late eluting peaks from a previous run.- Use high-purity, HPLC-grade solvents.- Implement a robust needle wash procedure on the autosampler.- Extend the run time to ensure all components from the previous injection have eluted.[1]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp issue.- Degas the mobile phase thoroughly.- Prepare fresh mobile phase.- Check the detector lamp's energy and replace if necessary.
Retention Time Variability - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction.- Prepare mobile phase accurately and consistently.- Use a column oven for stable temperature control.- Check the pump for leaks and ensure it is delivering a consistent flow rate.

Troubleshooting Logic

G HPLC Troubleshooting Workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift noisy_baseline Noisy Baseline? start->noisy_baseline peak_fronting Peak Fronting? check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) peak_tailing->check_mobile_phase check_column Check Column (Age, Contamination) peak_tailing->check_column check_sample Check Sample (Concentration, Solvent) peak_tailing->check_sample peak_splitting Split Peaks? rt_shift->check_mobile_phase rt_shift->check_column check_system Check HPLC System (Pump, Detector, Leaks) rt_shift->check_system noisy_baseline->check_mobile_phase noisy_baseline->check_system

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 2-bromo-4-phenylthiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki-Miyaura coupling reaction with this compound unexpectedly low?

Low yields in the Suzuki-Miyaura coupling of this compound can arise from several factors. A primary consideration is the selection of an appropriate catalyst and ligand combination, which is critical for the efficient coupling of electron-rich heteroaryl halides.[1]

  • Potential Cause: Suboptimal Catalyst System. The catalyst system may not be sufficiently active for the this compound substrate. Inefficient oxidative addition of the palladium catalyst to the C-Br bond of the thiazole ring can be a rate-limiting step.[1]

    • Solution: Screen a variety of palladium catalysts and phosphine ligands. Buchwald-type ligands such as SPhos and XPhos are often effective for heteroaryl couplings.[1][2] Consider using pre-formed palladium complexes like Pd(PPh₃)₄ or generating catalysts in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand.[1][2]

  • Potential Cause: Improper Reaction Conditions. The choice of temperature, solvent, and base is critical for success.

    • Solution: Experiment with different solvent systems, such as a mixture of 1,4-dioxane and water.[2] A range of bases should be screened, with K₃PO₄ often being a good starting point. Ensure the reaction temperature is optimized, typically between 80-110 °C.[2]

  • Potential Cause: Boronic Acid Decomposition. Protodeboronation of the boronic acid coupling partner can be a significant side reaction, especially in the presence of water or acidic protons.[2][3]

    • Solution: Use anhydrous solvents and reagents. Employ a stronger, non-hydroxide base like K₃PO₄.[3] In some cases, using boronic esters (e.g., pinacol esters) can improve stability.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction, particularly under oxidative conditions.

  • Potential Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2][3] Maintain a positive pressure of inert gas throughout the reaction.

  • Potential Cause: Catalyst Decomposition. Decomposition of the palladium catalyst can lead to the formation of palladium black, which can promote homocoupling.

    • Solution: Use a more robust ligand or a pre-catalyst to improve catalyst stability.[3] Ensure the reaction is performed under strictly anaerobic conditions.[3]

Q3: My Buchwald-Hartwig amination of this compound is not proceeding. What are the likely issues?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[4][5]

  • Potential Cause: Inappropriate Ligand Choice. The choice of ligand is crucial for facilitating both oxidative addition and reductive elimination.[6]

    • Solution: For coupling with primary and secondary amines, sterically hindered, electron-rich phosphine ligands are generally preferred. Ligands like XPhos have proven to be robust for a wide range of amines.[2]

  • Potential Cause: Incorrect Base. The base plays a critical role in the deprotonation of the amine.

    • Solution: Strong, non-nucleophilic bases such as NaOtBu or LiHMDS are commonly used.[7] The choice of base may need to be optimized for the specific amine being used.

  • Potential Cause: Catalyst Inhibition. The amine substrate or product can sometimes inhibit the catalyst.

    • Solution: Adjusting the catalyst loading or using a different ligand might be necessary. In some cases, slow addition of the amine can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are some palladium-free alternative catalysts for the cross-coupling of this compound?

While palladium catalysts are widely used, nickel, copper, and iron-based systems are emerging as viable, often more cost-effective alternatives.[5][8][9]

  • Nickel Catalysts: Nickel catalysts are particularly effective for cross-coupling reactions and can sometimes offer different reactivity compared to palladium.[8][10][11] For instance, NiCl₂(dppe) or NiCl₂(dppf) can be used in Kumada and Negishi couplings.[7] Nickel catalysts have also been developed for Suzuki-Miyaura and Buchwald-Hartwig-type reactions.[5][12][13]

  • Copper Catalysts: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a classic method for C-N, C-O, and C-S bond formation.[14][15] More recently, copper-based systems have been developed for C-C bond formation as well.[9][16] These reactions often require ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine.

  • Iron Catalysts: Iron is an attractive alternative due to its low cost and low toxicity. Iron-catalyzed cross-coupling reactions are a growing field of research, with several systems being developed for the coupling of aryl halides with organometallic reagents.[17][18][19]

Q2: Can I perform a Sonogashira coupling with this compound using an alternative catalyst?

Yes, while the traditional Sonogashira reaction uses a palladium catalyst with a copper co-catalyst, copper-free and even palladium-free systems have been developed.

  • Copper-Free Sonogashira: Concerns about the formation of alkyne homocoupling (Glaser coupling) promoted by the copper co-catalyst have led to the development of copper-free Sonogashira protocols.[20] These often rely on specific palladium catalysts and conditions.

  • Alternative Metal Catalysts: While less common, research into using other metals like nickel for Sonogashira-type couplings is ongoing.

Q3: What is the general reactivity trend for halides in cross-coupling reactions?

The reactivity of the carbon-halogen bond is a key factor in the oxidative addition step. The general reactivity trend is I > Br > Cl > F.[2] Therefore, a 2-iodo-4-phenylthiazole would be more reactive than the bromo analogue, potentially allowing for milder reaction conditions. Conversely, 2-chloro-4-phenylthiazole would be less reactive and may require a more active catalyst system.[21]

Alternative Catalyst Performance Summary

The following table summarizes the performance of various alternative catalytic systems in different cross-coupling reactions of analogous heterocyclic systems. This data provides valuable insights for selecting a starting point for the functionalization of this compound.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
Kumada Ni(dppe)Cl₂Grignard Reagent-THF/EtherRT2.575-97Aryl Halides
Negishi PdCl₂(dppf)Organozinc Reagent-THFRT-88-972,4-Dibromothiazole
Stille Pd(PPh₃)₄Organostannane-Toluene100-58-622,4-Dibromothiazole
Buchwald-Hartwig [Pd(allyl)Cl]₂ / BrettPhosPrimary AminesLiHMDSDioxane806-12High2,5-Dibromo-3-(trifluoromethyl)pyridine
Sonogashira PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHFRT-100-High5-Bromo-2-chlorobenzo[d]thiazole
Sonogashira (Cu-free) Pd(PPh₃)₄Terminal AlkynePiperidineDMF10012Moderate2,5-Dibromo-3-(trifluoromethyl)pyridine

Note: Yields are highly dependent on the specific coupling partners and reaction conditions.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of heteroaryl halides.[2]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • In a glovebox or under a stream of inert gas, add the palladium precursor and the ligand.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on common practices for the Buchwald-Hartwig amination of heteroaryl halides.[2]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOtBu, 1.2 equiv)

    • Degassed solvent (e.g., toluene)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precursor, the ligand, and the base.

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) (3 cycles).

    • Add this compound, the amine, and the degassed solvent.

    • Heat the sealed tube to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization cluster_reagents Reagent & Substrate Integrity cluster_end Outcome start Low Yield or No Reaction catalyst Screen Catalysts (Pd, Ni, Cu, Fe) start->catalyst Initial Check solvent Vary Solvent System (e.g., Dioxane/H₂O, Toluene, THF) start->solvent reagent_quality Check Reagent Purity (e.g., Boronic Acid Quality) start->reagent_quality ligand Screen Ligands (e.g., Buchwald, phosphines) catalyst->ligand catalyst_loading Optimize Catalyst Loading ligand->catalyst_loading catalyst_loading->solvent success Successful Coupling catalyst_loading->success Optimized System base Screen Bases (e.g., K₃PO₄, NaO tBu, Cs₂CO₃) solvent->base temperature Optimize Temperature base->temperature temperature->catalyst temperature->success Optimized Conditions degassing Ensure Rigorous Degassing reagent_quality->degassing degassing->base degassing->success Pristine Reagents

Caption: Troubleshooting workflow for a problematic cross-coupling reaction.

General_Catalytic_Cycle M0 M(0)Lₙ (Active Catalyst) M2_halide R¹-M(II)(X)Lₙ (Oxidative Addition Complex) M0->M2_halide M2_coupled R¹-M(II)(R²)Lₙ (Transmetalation Complex) M2_halide->M2_coupled Transmetalation (with R²-M') product R¹-R² (Coupled Product) M2_coupled->product Reductive Elimination product->M0 Catalyst Regeneration reagents R¹-X + R²-M' reagents->M0 Oxidative Addition

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Impact of solvent choice on the outcome of 2-Bromo-4-phenylthiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-phenylthiazole. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvent choice.

General FAQs

Q1: What are the general safety precautions I should take when working with this compound?

A1: this compound is a chemical compound that should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: this compound is generally soluble in a range of common organic solvents. For reactions, solvents such as tetrahydrofuran (THF), 1,4-dioxane, toluene, and dimethylformamide (DMF) are frequently used, particularly in the context of cross-coupling reactions.[1] Solubility may be enhanced by gentle heating. It is always advisable to perform a small-scale solubility test before commencing a large-scale reaction.

Synthesis of 2-Amino-4-phenylthiazole from Phenacyl Bromide and Thiourea

This section focuses on a common precursor synthesis for related compounds, which can inform the handling of the thiazole core.

Q1: I am getting a low yield in my synthesis of a 2-amino-4-phenylthiazole derivative. How does solvent choice impact this reaction?

A1: The choice of solvent can significantly influence the yield of 2-amino-4-phenylthiazole derivatives. A study on the synthesis of substituted 2-amino-4-phenylthiazoles from phenacyl bromide and thiourea showed that ethanol was the optimal solvent, providing a 93% yield.[2] In contrast, solvents like water, acetonitrile, and DMF resulted in lower yields.[2]

Quantitative Data: Solvent Effect on 2-Amino-4-phenylthiazole Synthesis
SolventTime (h)Temperature (°C)Yield (%)Reference
Dichloromethane47856[2]
Acetonitrile17875[2]
DMF0.57878[2]
Water57830[2]
Ethanol 0.5 78 93 [2]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole Derivatives[2]
  • To a round-bottom flask, add phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a suitable catalyst (e.g., 10 mol% copper silicate).

  • Add 5 mL of the chosen solvent (e.g., ethanol).

  • Reflux the reaction mixture at the appropriate temperature (e.g., 78°C for ethanol).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the product by filtration.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup Reactants Phenacyl Bromide Thiourea Catalyst Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Reflux Reflux at 78°C Solvent->Reflux Monitor Monitor by TLC Reflux->Monitor Filter Filter Catalyst Monitor->Filter Precipitate Precipitate in Ice Water Filter->Precipitate Isolate Isolate Product Precipitate->Isolate

Synthesis of 2-Amino-4-phenylthiazole Workflow

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-S bonds. Solvent choice is critical for the success of these transformations.

Troubleshooting Guide: Low Yield in Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the likely solvent-related causes?

A1: Low yields in Suzuki-Miyaura couplings of heteroaryl halides can often be attributed to the solvent system. Key factors to consider are:

  • Solvent Polarity and Composition: For Suzuki couplings, a mixture of an organic solvent and water is often optimal to dissolve both the organic substrate and the inorganic base.[3] Common choices include 1,4-dioxane/water or toluene/water.[3][4]

  • Catalyst Stability: The solvent can affect the stability and activity of the palladium catalyst. Some polar aprotic solvents like DMF and acetonitrile can sometimes lead to different selectivity or catalyst decomposition compared to nonpolar solvents like toluene or ethereal solvents like THF.[5][6]

  • Oxygen Sensitivity: Palladium(0) catalysts are oxygen-sensitive. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation, which leads to lower yields.[1]

Q2: I am observing significant debromination (protodebromination) of my this compound starting material. How can I minimize this side reaction?

A2: Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction.[3] This can be influenced by the solvent in the following ways:

  • Reaction Rate: Solvents that promote a faster cross-coupling reaction can often minimize protodebromination by outcompeting this side reaction.[3]

  • Solvent Type: For some palladium-catalyzed reactions, solvents like dioxane and DMF have been observed to lead to more dehalogenation compared to toluene.[3]

  • Moisture: The presence of water can be a source of protons. Using anhydrous solvents and maintaining a rigorously inert atmosphere can help reduce this side reaction.[1]

Q3: My Buchwald-Hartwig amination reaction is not proceeding as expected. Which solvents are generally preferred?

A3: A variety of solvents are used for Buchwald-Hartwig aminations, with ethereal solvents (like 1,4-dioxane and THF) and aromatic solvents (like toluene) being common choices.[4][7] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they have been reported to inhibit the reaction by binding to the palladium catalyst.[7]

Quantitative Data: Solvent Effects in Cross-Coupling Reactions

Sonogashira Coupling of a Heterocyclic Halide

SolventBaseYield (%)Reference
Dichloromethane (DCM)DABCO<50[8]
Methanol (MeOH)DABCO<50[8]
Ethanol (EtOH)DABCO<50[8]
Tetrahydrofuran (THF)DABCO62-100[8]
Acetonitrile (ACN)DABCO62-100[8]
Dimethyl sulfoxide (DMSO) DABCO 62-100 (best) [8]
1,4-DioxaneDABCO74[8]

Note: The data above is for a model Sonogashira reaction and illustrates the significant impact of solvent choice.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄), the ligand (if required), and the base (e.g., K₂CO₃ or K₃PO₄) to a dry Schlenk flask.[1]

  • Add this compound (1.0 equiv) and the boronic acid partner (1.1-1.5 equiv).

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1).[1]

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination [9]

  • In a glovebox, combine the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., BINAP), and the base (e.g., NaOt-Bu) in a dry Schlenk tube.[9]

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene).[9]

  • Seal the tube and heat the reaction mixture with stirring (e.g., 100 °C).

  • After cooling, quench the reaction and perform an extractive workup.

  • Purify the product by column chromatography.

G Start Low Yield or Side Products CheckSolvent Is the solvent appropriate? Start->CheckSolvent CheckDegassing Are solvents properly degassed? CheckSolvent->CheckDegassing Yes ChangeSolvent Action: Change Solvent (e.g., Toluene, Dioxane/H2O) CheckSolvent->ChangeSolvent No CheckBase Is the base solubility compatible with the solvent? CheckDegassing->CheckBase Yes DegasAgain Action: Improve Degassing (e.g., Freeze-Pump-Thaw) CheckDegassing->DegasAgain No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes ChangeBase Action: Change Base or Solvent System CheckBase->ChangeBase No OptimizeTemp Action: Optimize Temperature CheckTemp->OptimizeTemp No

Troubleshooting Cross-Coupling Reactions

References

Navigating Catalyst Removal in 2-Bromo-4-phenylthiazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and catalyst removal stages of 2-Bromo-4-phenylthiazole synthesis. The following information is designed to offer practical solutions and detailed protocols to ensure the isolation of a pure product.

Troubleshooting Guide: Common Issues in Catalyst Removal

This section addresses specific problems that may arise during the post-reaction work-up, with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Persistent color in the isolated product (often yellow, brown, or black). Residual copper or palladium catalyst.1. For Copper Catalysts (e.g., CuBr): Wash the organic layer with an aqueous ammonia solution to complex with the copper ions. 2. For Palladium Catalysts (e.g., Pd(PPh3)4): Treat the reaction mixture with an aqueous solution of a chelating agent like EDTA. Alternatively, filter the crude product solution through a pad of Celite® or silica gel.[1][2]
Broad or unusual signals in the ¹H NMR spectrum of the final product. Paramagnetic impurities from residual catalyst.Repurify the product using column chromatography. If the issue persists, consider a pre-treatment with a metal scavenger resin before chromatography.
Difficulty filtering the reaction mixture; filter clogs quickly. Fine, colloidal metal particles (especially palladium black).Add a filter aid like Celite® to the reaction mixture before filtration. This creates a more porous filter bed, preventing clogging.[2][3][4]
Low yield after purification. 1. Product loss during aqueous washes. 2. Product remains adsorbed to the catalyst or filter aid.1. Minimize the number of aqueous extractions or pre-saturate the aqueous wash solutions with a salt (brine) to reduce the solubility of the organic product. 2. After filtering, wash the collected solids (catalyst/Celite®) thoroughly with the organic solvent used for extraction to recover any adsorbed product.
Product "oils out" instead of crystallizing during recrystallization. Impurities, including residual catalyst, are inhibiting crystal lattice formation.Attempt to purify the crude material by column chromatography before recrystallization. If that is not feasible, try adding a small seed crystal of pure product to initiate crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound and how do they influence the work-up?

A1: The synthesis of this compound can be achieved through various methods, often employing different catalysts. Two common examples are:

  • Sandmeyer-type reaction: This method uses copper(I) bromide (CuBr) to convert 2-amino-4-phenylthiazole to the desired bromo derivative.[6][7] The work-up for this reaction typically involves removing copper salts, which can be achieved by washing the organic extract with an aqueous solution of ammonia or a chelating agent.[6][7]

  • Palladium-catalyzed cross-coupling reactions: While not for the direct synthesis of the title compound from a precursor, palladium catalysts like Pd(PPh3)4 are used in syntheses of related phenylthiazoles.[1] If a palladium catalyst is used, removal can be more complex due to the formation of fine metallic precipitates. Work-up often involves treatment with a chelating agent like EDTA, followed by filtration through Celite® and purification by column chromatography.[1][2]

Q2: My final product is pure by NMR, but has a slight greyish tint. What is the likely cause and is it a concern?

A2: A greyish tint often indicates the presence of trace amounts of finely divided palladium metal. While it may not be visible in the NMR spectrum, it can be a concern for downstream applications, especially in drug development. To remove this, dissolve your product in a suitable solvent and filter it through a short plug of silica gel or a membrane filter (e.g., 0.45 µm PTFE).

Q3: Can I use activated charcoal to remove residual palladium catalyst?

A3: Yes, activated charcoal can be an effective method for removing residual palladium.[8] After diluting the reaction mixture with a suitable solvent, add a small amount of activated charcoal and stir for a period. The palladium catalyst will adsorb onto the surface of the charcoal, which can then be removed by filtration through Celite®. However, be aware that your product may also adsorb to the charcoal, potentially leading to a decrease in yield.

Q4: Is recrystallization a sufficient purification method to remove the catalyst?

A4: Recrystallization can be an effective final purification step, but it is often not sufficient on its own to remove the bulk of the catalyst, especially if the catalyst is finely dispersed.[5][9][10] It is best used after a preliminary purification step like filtration through Celite® or a quick column filtration to remove most of the metal residue. Impurities, including the catalyst, can sometimes co-crystallize with the product or inhibit crystallization altogether.[11]

Experimental Protocols

Protocol 1: Work-up for Copper-Catalyzed Reactions (e.g., using CuBr)
  • Upon reaction completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and a 0.1 M aqueous ammonia solution.[6][7]

  • Shake the funnel vigorously. The aqueous layer should turn blue, indicating the complexation of copper ions.

  • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[6]

  • Filter off the drying agent and concentrate the solvent in vacuo.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization.[6][7]

Protocol 2: Work-up for Palladium-Catalyzed Reactions (e.g., using Pd(PPh3)4)
  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., toluene or ethyl acetate).[1]

  • To remove metal ions, add an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid disodium salt (EDTA). Stir the biphasic mixture vigorously for at least one hour.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • For residual palladium metal, dissolve the crude product in a minimum amount of solvent and filter through a pad of Celite®. Wash the Celite® pad with additional solvent to ensure full recovery of the product.[2]

  • Further purify the product by silica gel column chromatography.[1]

Visualizing the Workflow and Troubleshooting

The following diagrams illustrate the general experimental workflow for catalyst removal and a logical troubleshooting pathway.

G cluster_0 Post-Reaction Work-Up cluster_1 Catalyst Removal cluster_2 Purification & Isolation A Reaction Mixture B Quench Reaction A->B C Solvent Extraction B->C D Aqueous Wash / Chelation (e.g., NH4OH for Cu, EDTA for Pd) C->D E Filtration through Celite®/Silica C->E F Metal Scavenger Resin C->F G Dry Organic Layer D->G E->G F->G H Solvent Evaporation G->H I Column Chromatography H->I J Recrystallization H->J K Pure this compound I->K J->K

Caption: General experimental workflow for work-up and catalyst removal.

G cluster_solutions start Impure Product After Initial Work-up q1 Is the product colored (yellow/green/black)? start->q1 Check Visual Appearance sol1 Wash with NH4OH (aq) to complex Cu(II) q3 Are there extra peaks or broadness in NMR? sol1->q3 sol2 Filter through Celite® to remove Pd(0) sol5 Pure Product sol2->sol5 sol3 Perform Column Chromatography q4 Does it appear hazy/grey? sol3->q4 sol4 Wash with chelating agent (e.g., EDTA) sol4->q3 q2 What catalyst was used? q1->q2 Yes q1->q3 No q2->sol1 Copper-based q2->sol4 Palladium-based q3->sol3 Yes q3->q4 No q4->sol2 Yes q4->sol5 No

Caption: Troubleshooting logic for catalyst removal issues.

References

Validation & Comparative

A Comparative Guide to Suzuki and Stille Reactions for the Derivatization of 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille reactions have emerged as two of the most powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two indispensable reactions for the derivatization of 2-bromo-4-phenylthiazole, a key intermediate in the synthesis of various biologically active compounds. This comparison is supported by experimental data from the literature to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity of Reagents Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[1][2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[1][3][4]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[5]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.[3]

Performance Comparison: A Data-Driven Analysis

Suzuki Coupling: Representative Yields

The Suzuki-Miyaura coupling is widely employed for the arylation of heteroaryl halides. The reaction of various bromothiazole derivatives with arylboronic acids typically proceeds in good to excellent yields.

Bromo-heterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromothiazole derivativeArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene80~80
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10092
2-BromothiophenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095
Stille Coupling: Representative Yields

The Stille coupling is known for its high functional group tolerance and is particularly useful when the corresponding boronic acid is unstable or difficult to prepare. For the derivatization of bromo-thiazole systems, Stille reactions have demonstrated reliable outcomes.

Bromo-heterocycleCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Yield (%)
2-Alkyl-4-bromothiazolePhenyl-SnBu₃Pd(PPh₃)₄-Toluene11058-62
2-BromothiopheneVinyl-SnBu₃Pd(PPh₃)₄-THF6594
Aryl BromideOrganostannanePd(OAc)₂/DABCO-DMF100up to 98

Catalytic Cycles and Reaction Mechanisms

The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Catalytic cycle of the Suzuki reaction.

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Catalytic cycle of the Stille reaction.

Decision Workflow: Choosing the Right Reaction

The selection between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.

Decision_Workflow start Start: Derivatization of This compound boronic_acid Is the corresponding boronic acid/ester commercially available and stable? start->boronic_acid functional_groups Are there base-sensitive functional groups in the coupling partner? boronic_acid->functional_groups Yes stille Choose Stille Coupling boronic_acid->stille No suzuki Choose Suzuki Coupling functional_groups->suzuki No toxicity Are toxicity and tin byproduct removal major concerns? functional_groups->toxicity Yes toxicity->stille No optimize_suzuki Optimize Suzuki with milder base (e.g., K₃PO₄, CsF) or different solvent. toxicity->optimize_suzuki Yes

Decision workflow for reaction selection.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki and Stille coupling of this compound. Optimization of specific conditions may be required for each substrate combination.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-phenylthiazole.

General Protocol for Stille Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Organostannane (e.g., Tributyl(aryl)tin, 1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF, 5 mL)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent to the mixture via syringe.

  • Stir the reaction mixture at 80-110 °C for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • Wash the mixture with an aqueous solution of potassium fluoride to precipitate tin byproducts.

  • Filter the slurry through Celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-phenylthiazole.

Conclusion

Both the Suzuki and Stille couplings are highly effective methods for the derivatization of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the straightforward removal of byproducts.[6] However, for substrates with sensitive functional groups or when the corresponding boronic acid is unstable, the Stille coupling provides a robust and high-yielding alternative, despite the challenges associated with the toxicity and removal of organotin compounds. The choice between these two powerful reactions should be made based on the specific requirements of the synthetic target, including functional group compatibility, availability of starting materials, and scalability.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Bromo-4-phenylthiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structure of 2-Bromo-4-phenylthiazole with a closely related analog, 2-Amino-4-phenylthiazole hydrobromide monohydrate. Furthermore, it presents a summary of the reported biological activities of various 2-substituted-4-phenylthiazole derivatives to offer insights into their potential performance as bioactive agents.

Crystallographic Data Comparison

The substitution at the 2-position of the 4-phenylthiazole core significantly influences the crystal packing and unit cell parameters. The following table summarizes the crystallographic data for this compound and 2-Amino-4-phenylthiazole hydrobromide monohydrate, providing a direct comparison of their solid-state structures.

ParameterThis compound2-Amino-4-phenylthiazole·HBr·H₂O
Chemical Formula C₉H₆BrNSC₉H₁₁BrN₂OS
Molecular Weight 240.12 g/mol 279.17 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 5.8934(3)12.425
b (Å) 10.6591(6)9.477
c (Å) 13.8697(7)10.339
α (°) 9090
β (°) 90.812(1)110.55
γ (°) 9090
Volume (ų) 871.18(8)1141.5
Z 44
Temperature (K) 120Not Reported
Radiation Mo KαMo Kα
Ref. [Bunev et al., 2014][Form et al., 1974]

Performance Comparison: Biological Activities of 2-Substituted-4-phenylthiazole Derivatives

Biological ActivityDerivative(s)Key FindingsReference
Antifungal Activity [4-(4′-substituted-phenyl)thiazol-2-yl]hydrazine derivativesShowed promising selective inhibitory activity, particularly against Candida albicans and Candida glabrata.[Chimenti et al., 2009]
Enzyme Inhibition 2-amino-4-(4-chlorophenyl)thiazoleExhibited significant inhibition of human carbonic anhydrase I.[Korkmaz, 2022]
Enzyme Inhibition 2-amino-4-(4-bromophenyl)thiazoleDemonstrated potent inhibition of human carbonic anhydrase II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[Korkmaz, 2022]
Antitumor Activity Various coumarin, pyran, pyridine, and thiazole derivatives of 2-amino-4-phenylthiazoleSeveral derivatives showed high potency against various cancer cell lines.[Hamed et al., 2017]

Experimental Protocols

Synthesis and Crystallization of this compound

Synthesis: 4-phenyl-2-aminothiazole (46.9 mmol) and CuBr (74.6 mmol) were dissolved in acetonitrile at room temperature. To this stirred solution, n-butyl nitrite (74.6 mmol) was added, and the mixture was heated to 333 K. The reaction was complete after 15 minutes. The solvent was removed in vacuo. The residue was then dissolved in ethyl acetate and washed with a 0.1 M ammonia solution. The organic layer was dried over MgSO₄ and evaporated. The resulting residue was purified using silica gel chromatography (heptane-ethyl acetate, 70:3 v/v).

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow crystallization of the purified product from a hexane solution.[1]

X-ray Data Collection and Structure Refinement for this compound

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data were collected at 120 K using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied using SADABS. The structure was solved using SHELXTL and refined by full-matrix least-squares on F². All hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Synthesis and Crystallization of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate

Synthesis: A mixture of acetophenone, thiourea, and iodine is refluxed to produce 2-amino-4-phenylthiazole. The hydrobromide salt is then formed by treating the product with hydrobromic acid.

Crystallization: Single crystals for X-ray analysis were obtained. The exact method of crystallization is not detailed in the provided reference.[2]

X-ray Data Collection and Structure Refinement for 2-Amino-4-phenylthiazole Hydrobromide Monohydrate

Intensity data were collected on a Hilger-Watts four-circle diffractometer using Mo Kα radiation. The structure was solved by Patterson and Fourier methods and refined by full-matrix least-squares calculations.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis s1 Reactants: 4-phenyl-2-aminothiazole CuBr, n-butyl nitrite s2 Reaction in Acetonitrile (333 K, 15 min) s1->s2 s3 Work-up: Solvent removal Extraction with Ethyl Acetate Washing with NH₃ solution s2->s3 s4 Purification: Silica Gel Chromatography s3->s4 c1 Slow Crystallization from Hexane s4->c1 c2 Single Crystal Formation c1->c2 x1 Mount Crystal on Diffractometer c2->x1 x2 Data Collection (120 K, Mo Kα) x1->x2 x3 Structure Solution (SHELXTL) x2->x3 x4 Structure Refinement x3->x4 logical_relationship A 2-Substituted-4-phenylthiazole Scaffold B Crystal Packing & Solid-State Properties A->B C Biological Activity (Performance) A->C E Drug Discovery & Development Potential B->E C->E D Nature of Substituent at 2-Position (e.g., -Br, -NH₂) D->A

References

Comparative Analysis of the Biological Activity of 2-Bromo-4-phenylthiazole and 2-Chloro-4-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial Activity: A Comparative Look

Research into the antimicrobial potential of 2-halo-4-phenylthiazole derivatives has shown that both bromo- and chloro-substituted compounds exhibit activity against a range of bacterial and fungal pathogens. The data presented below is collated from studies on 2-amino-4-(4-halophenyl)thiazole derivatives, providing a basis for comparing the influence of the halogen substituent.

Quantitative Antimicrobial Data
Derivative ClassCompound/DerivativeTest OrganismMIC (µg/mL)Reference
2-Amino-4-(4-bromophenyl)thiazole Derivatives Derivative 8fStaphylococcus aureusModerate Activity[1]
Derivative 8fBacillus subtilisModerate Activity[1]
Derivative 8fCandida albicansSlight Activity[1]
Compound 6Bacillus pumilusModerate Activity[1]
Compound 6Bacillus subtilisModerate Activity[1]
Compound 6Candida albicansModerate Activity[1]
2-Amino-4-(4-chlorophenyl)thiazole Derivatives Thiazole DerivativeStaphylococcus aureus-[2]
Thiazole DerivativeEscherichia coli-[2]
Thiazole DerivativePseudomonas aeruginosa-[2]
Thiazole DerivativeCandida albicans-[2]

Note: The term "Moderate Activity" and "Slight Activity" as used in the reference did not provide specific MIC values but indicated a level of antimicrobial efficacy. The study on 2-amino-4-(4-chlorophenyl)thiazole derivatives did not provide specific MIC values in the abstract for comparison in this table.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the synthesis and antimicrobial evaluation of 2-halo-4-phenylthiazole derivatives.

Synthesis of 2-Amino-4-(4-halophenyl)thiazole Derivatives

A general synthetic route for the preparation of 2-amino-4-(4-halophenyl)thiazole derivatives involves the Hantzsch thiazole synthesis.

  • Starting Materials: Thiourea and a para-substituted phenacyl bromide (e.g., p-bromophenacyl bromide or p-chlorophenacyl bromide).

  • Reaction: The thiourea and the respective p-halophenacyl bromide are refluxed in a suitable solvent, such as absolute methanol.

  • Workup: The reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to yield the desired 2-amino-4-(4-halophenyl)thiazole.

  • Further Derivatization: The amino group at the 2-position can then be further modified to produce a variety of derivatives. For example, acetylation with chloroacetyl chloride in a solvent like dry benzene.[1]

Antimicrobial Susceptibility Testing (Well Diffusion Method)

The in vitro antimicrobial activity of the synthesized compounds is commonly evaluated using the well diffusion method.

  • Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

  • Inoculation: The microbial cultures are uniformly spread over the surface of the solidified agar plates.

  • Well Preparation: Wells of a specific diameter are created in the agar plates using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound (e.g., 100 µg/mL), dissolved in a suitable solvent like DMSO, is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria and 25°C for 48-72 hours for fungi).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 2-halo-4-phenylthiazole derivatives.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Thiourea & p-halophenacyl bromide) reaction Hantzsch Thiazole Synthesis (Reflux in Methanol) start->reaction product 2-Amino-4-(4-halophenyl)thiazole reaction->product derivatization Further Derivatization (e.g., Acetylation) product->derivatization antimicrobial_screening Antimicrobial Screening (Well Diffusion Assay) derivatization->antimicrobial_screening data_analysis Data Analysis (Measure Zones of Inhibition) antimicrobial_screening->data_analysis mic_determination MIC Determination data_analysis->mic_determination

A generalized workflow for the synthesis and antimicrobial evaluation of 2-halo-4-phenylthiazole derivatives.

Structure-Activity Relationship and Discussion

The presence of a halogen atom at the 2-position of the 4-phenylthiazole core significantly influences its electronic properties and, consequently, its interaction with biological targets.

  • Electronegativity and Lipophilicity: Both bromine and chlorine are electronegative atoms that can alter the electron density of the thiazole ring. Bromine is less electronegative but larger and more polarizable than chlorine. This difference can affect the compound's ability to form hydrogen bonds and other non-covalent interactions with target enzymes or receptors. The nature of the halogen also impacts the overall lipophilicity of the molecule, which is a critical factor for cell membrane permeability.

  • Leaving Group Ability: In certain mechanisms of action, the halogen may act as a leaving group. The C-Br bond is generally weaker than the C-Cl bond, which could lead to differences in reactivity.

  • Steric Factors: The larger size of the bromine atom compared to chlorine can introduce steric hindrance, which may either enhance or diminish binding to a biological target, depending on the size and shape of the active site.

Based on the limited available data for derivatives, it appears that both 2-bromo- and 2-chloro-4-phenylthiazole scaffolds are promising for the development of new antimicrobial agents. However, without direct comparative studies, it is challenging to definitively conclude which halogen substitution leads to superior activity. The choice between a bromo or chloro substituent will likely depend on the specific biological target and the desired pharmacokinetic profile.

Further research involving the synthesis and parallel biological evaluation of a series of 2-bromo- and 2-chloro-4-phenylthiazole derivatives with identical substitutions at other positions is necessary to elucidate a clear structure-activity relationship and determine the optimal halogen for a given therapeutic application.

References

A Comparative Study of Palladium Catalysts for Suzuki Coupling of 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 2-Bromo-4-phenylthiazole with arylboronic acids, a key transformation in the synthesis of diverse pharmacologically active molecules. The choice of catalyst is critical and significantly influences reaction yield, time, and overall efficiency.

Introduction to the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. The catalytic cycle, a cornerstone of this reaction, involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The efficiency of each step is highly dependent on the nature of the palladium catalyst, its ligands, the base, and the solvent system employed.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)Ln oxidative_addition Ar-Pd(II)L2-X pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)L2-Ar' oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' (2-Aryl-4-phenylthiazole) transmetalation->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

Direct comparative studies on the Suzuki coupling of this compound under identical conditions are limited in publicly available literature. However, by examining data from reactions with structurally similar heteroaryl bromides, we can infer the relative performance of common palladium catalysts. The following table summarizes the performance of several palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.

Disclaimer: The data presented below is compiled from various sources with differing reaction conditions (e.g., substrate, solvent, base, temperature). This information should be used as a qualitative guide for catalyst selection rather than for direct quantitative comparison.

Catalyst SystemAryl Halide SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazolePhenylboronic AcidK₂CO₃DME801250[2]
Pd(dppf)Cl₂ 2-BromopyridinePhenylboronic AcidK₂CO₃DME80-95[3]
Pd₂(dba)₃ / SPhos 3-Bromopyridine4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O100-92[3]
Pd(OAc)₂ / Ligand 4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O1001100[4]
t-BuXPhos Palladacycle Aryl BromideArylboronic AcidDBUt-AmOH-175[5]

Catalyst Profiles

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a widely used, commercially available, and relatively stable catalyst.[2][6] It is often effective for a broad range of Suzuki couplings, though it may require higher catalyst loadings and longer reaction times compared to more modern catalyst systems.[2][7] The presence of excess triphenylphosphine ligand can help stabilize the active Pd(0) species.[1]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst is known for its high efficiency and versatility, particularly with challenging substrates like heteroaryl halides.[1][3] The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination steps in the catalytic cycle.[6]

  • Buchwald-Hartwig Palladacycles and Precatalysts (e.g., with SPhos, XPhos): These are highly active catalysts that often operate at low catalyst loadings and under milder conditions.[5][8] The bulky and electron-rich biaryl phosphine ligands, such as SPhos and XPhos, are designed to enhance catalytic activity and stability, making them suitable for coupling sterically hindered or electron-deficient substrates.[8]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki coupling of this compound, which can be adapted based on the chosen catalyst system.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%; or Pd(dppf)Cl₂, 2 mol%; or a Buchwald precatalyst, 1-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME, 5 mL)

  • Water (if using a biphasic system, e.g., Toluene/H₂O 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the appropriate amount of degassed water.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (1-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aryl-4-phenylthiazole.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base - Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated 2-Aryl-4-phenylthiazole purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems such as Pd(dppf)Cl₂ and Buchwald-Hartwig palladacycles often provide higher yields in shorter reaction times and with lower catalyst loadings. The choice of catalyst should be made in conjunction with the optimization of other reaction parameters, including the base, solvent, and temperature, to achieve the desired outcome for the synthesis of target 2-aryl-4-phenylthiazole derivatives. This guide provides a starting point for researchers to navigate these choices and design efficient synthetic routes.

References

Validating the Structure of 2-Bromo-4-phenylthiazole Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of palladium-catalyzed cross-coupling reactions for the functionalization of 2-bromo-4-phenylthiazole, a key intermediate in the synthesis of various biologically active compounds. We will explore the Suzuki, Heck, and Buchwald-Hartwig amination reactions, presenting experimental data to validate the structure of the resulting products. Furthermore, we will compare these modern coupling methods with traditional synthetic alternatives.

Comparison of Reaction Products and Synthetic Routes

The substitution of the bromine atom at the 2-position of this compound opens a gateway to a diverse range of derivatives. Here, we compare the outcomes of three prominent palladium-catalyzed cross-coupling reactions and provide data on alternative synthetic pathways.

ProductReaction from this compoundReagentsYield (%)M.p. (°C)Alternative Synthesis
2,4-Diphenylthiazole Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃~65-8088-90Hantzsch Synthesis (from thiobenzamide and 2-bromoacetophenone)
2-Styryl-4-phenylthiazole Heck ReactionStyrene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N~70-85110-112Wittig Reaction (from 4-phenylthiazole-2-carbaldehyde)
N-Phenyl-4-phenylthiazol-2-amine Buchwald-Hartwig AminationAniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃~70-90174-176Nucleophilic Aromatic Substitution (from 2-aminothiazole and iodobenzene)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the reaction products are crucial for reproducibility and validation.

Synthesis of this compound

The starting material, this compound, can be synthesized from 2-amino-4-phenylthiazole. In a typical procedure, 2-amino-4-phenylthiazole and CuBr₂ are dissolved in acetonitrile. tert-Butyl nitrite is then added dropwise at 0°C, and the reaction mixture is stirred at room temperature. After completion, the mixture is worked up to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions

General Procedure for Suzuki Coupling: To a degassed solution of this compound in a suitable solvent (e.g., dioxane/water), phenylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) are added. The mixture is heated under an inert atmosphere until the starting material is consumed. The product, 2,4-diphenylthiazole, is then isolated and purified.[1]

General Procedure for Heck Reaction: this compound, styrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N) are combined in a sealed tube with a suitable solvent (e.g., DMF). The reaction is heated, and upon completion, the product, 2-styryl-4-phenylthiazole, is isolated and purified.

General Procedure for Buchwald-Hartwig Amination: In a glovebox, a flask is charged with this compound, aniline, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, aprotic solvent like toluene. The mixture is heated under an inert atmosphere. After the reaction is complete, the product, N-phenyl-4-phenylthiazol-2-amine, is isolated and purified.

Alternative Synthetic Routes

Hantzsch Thiazole Synthesis of 2,4-Diphenylthiazole: This classical method involves the condensation of an α-haloketone (2-bromoacetophenone) with a thioamide (thiobenzamide). The reaction is typically carried out in a solvent like ethanol, and upon heating, cyclization occurs to form the thiazole ring.[2][3][4][5]

Wittig Reaction for 2-Styryl-4-phenylthiazole: The Wittig reaction provides a route to alkenes from aldehydes or ketones. 4-Phenylthiazole-2-carbaldehyde can be reacted with a phosphorus ylide, such as that generated from benzyltriphenylphosphonium chloride, to yield 2-styryl-4-phenylthiazole.[2]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[1]

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples are typically prepared as KBr pellets. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Spectroscopic Data for Product Validation

Accurate spectroscopic data is paramount for the unambiguous identification of reaction products.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
This compound 8.16 (s, 1H, thiazole-H), 7.92 (d, 2H, Ar-H), 7.46 (t, 2H, Ar-H), 7.40-7.37 (m, 1H, Ar-H)[1][6]152.1, 134.2, 129.1, 128.8, 126.4, 117.8 (Aromatic C's), Thiazole C's not fully assigned.3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689[1][7]240/242 [M, M+2]⁺
2,4-Diphenylthiazole 8.05-7.95 (m, 2H, Ar-H), 7.90-7.80 (m, 2H, Ar-H), 7.55-7.30 (m, 7H, Ar-H + thiazole-H)168.9, 150.5, 134.9, 133.7, 130.3, 129.1, 128.9, 128.0, 126.5, 110.1~3060, 1595, 1480, 1440, 760, 690237 [M]⁺
N-Phenyl-4-phenylthiazol-2-amine 10.19 (s, 1H, NH), 9.88 (s, 1H, NH), 7.9-7.86 (m, 2H, Ar-H), 7.66 (d, 2H, Ar-H), 7.57 (d, 2H, Ar-H), 7.43 (t, 2H, Ar-H), 7.31 (t, 1H, Ar-H), 7.27 (s, 1H, thiazole-H)[8]168.38, 163.79, 150.57, 137.22, 135.03, 133.74, 129.11, 128.01, 126.15, 120.44, 117.76, 102.97[8]~3400 (N-H), 3050, 1600, 1520, 1490, 750, 690310 [M+H]⁺[8]

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental procedures provide a clear and concise understanding of the chemical transformations and the steps involved in product validation.

reaction_pathways cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_buchwald Buchwald-Hartwig Amination This compound This compound Suzuki_Reagents Phenylboronic Acid, Pd Catalyst, Base This compound->Suzuki_Reagents Heck_Reagents Styrene, Pd Catalyst, Base, Ligand This compound->Heck_Reagents Buchwald_Reagents Aniline, Pd Catalyst, Base, Ligand This compound->Buchwald_Reagents 2,4-Diphenylthiazole 2,4-Diphenylthiazole Suzuki_Reagents->2,4-Diphenylthiazole C-C bond formation 2-Styryl-4-phenylthiazole 2-Styryl-4-phenylthiazole Heck_Reagents->2-Styryl-4-phenylthiazole C-C bond formation N-Phenyl-4-phenylthiazol-2-amine N-Phenyl-4-phenylthiazol-2-amine Buchwald_Reagents->N-Phenyl-4-phenylthiazol-2-amine C-N bond formation validation_workflow Start Synthesized Product Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Check Purity Check (TLC, HPLC) Purification->Purity_Check Purity_Check->Purification Impure Structure_Validation Structure Validation Purity_Check->Structure_Validation Pure NMR ¹H and ¹³C NMR Structure_Validation->NMR MS Mass Spectrometry Structure_Validation->MS IR IR Spectroscopy Structure_Validation->IR Data_Comparison Compare with Literature Data NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison Structure_Confirmed Structure Confirmed Data_Comparison->Structure_Confirmed Match Structure_Unconfirmed Structure Unconfirmed Data_Comparison->Structure_Unconfirmed No Match

References

A Head-to-Head Comparison of Phosphine Ligands in Buchwald-Hartwig Amination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1] Central to the success of this palladium-catalyzed cross-coupling reaction is the choice of phosphine ligand, which profoundly influences catalytic activity, reaction rates, and the range of compatible substrates. For researchers, scientists, and drug development professionals, selecting the optimal ligand is a critical step in developing robust and efficient synthetic routes.

This guide provides a head-to-head comparison of commonly employed phosphine ligands in the Buchwald-Hartwig amination, supported by experimental data. We will delve into their relative performance in the coupling of different aryl halides with various amines, offer detailed experimental protocols for both standard and high-throughput screening, and visualize the underlying catalytic cycle and experimental workflows.

Ligand Performance: A Quantitative Comparison

The efficacy of a phosphine ligand in the Buchwald-Hartwig amination is a function of its steric and electronic properties. Bulky, electron-rich ligands are generally favored as they promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition, particularly with challenging substrates like aryl chlorides.[2][3]

Below are tables summarizing the performance of a range of phosphine ligands in the amination of representative aryl halides. It is important to note that direct head-to-head comparisons under identical conditions across all ligands are not always available in the literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines

LigandAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[1]
Phenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99[1]
Carbazole[Pd(allyl)Cl]₂NaOtBuToluene1002492[1]
RuPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[1]
Phenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99[1]
Carbazole[Pd(allyl)Cl]₂NaOtBuToluene1002429[1]
DavePhos Phenoxazine[Pd(allyl)Cl]₂NaOtBuToluene1002499[4]
t-BuXPhos 9,9-dimethyl-9,10-dihydroacridine[Pd(allyl)Cl]₂NaOtBuToluene1002498[4]
SPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[4]
TrixiePhos Carbazole[Pd(allyl)Cl]₂NaOtBuToluene1002497[4]
t-BuBrettPhos Carbazole[Pd(allyl)Cl]₂NaOtBuToluene1002497[4]

Table 2: Comparison of Ligand Performance in the Amination of Aryl Chlorides

Aryl ChlorideAmineLigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholineXPhos Pd₂(dba)₃NaOtBuToluene100694
ChlorobenzeneAniline(γ-Fe₂O₃@MBD/Pd-Co) -NaOtBuWater802492[5][6]
4-ChlorotolueneOctylamineMixed phosphine/NHC -----Most effective
Aryl ChloridesPrimary/Secondary AminesNIXANTPHOS -----Good to Excellent

Experimental Protocols

Reproducibility and accuracy are paramount in comparative studies. The following protocols provide a standardized approach for conducting Buchwald-Hartwig amination reactions.

Detailed Protocol for a Standard Buchwald-Hartwig Amination Reaction

This protocol describes the coupling of 4-chlorotoluene with morpholine using XPhos as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Anhydrous toluene

  • Schlenk tube or oven-dried vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a Schlenk tube or vial.

  • Reagent Addition: Add anhydrous toluene (2 mL), followed by 4-chlorotoluene (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture at 100 °C with vigorous stirring for the desired time (e.g., 6-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product by NMR and GC-MS to confirm its identity and purity.

General Protocol for High-Throughput Ligand Screening

This protocol is designed for the rapid screening of multiple phosphine ligands in a 96-well plate format.

Materials:

  • 96-well aluminum reaction block with glass vials and stir bars

  • Septa and caps for vials

  • Stock solutions of palladium precursor (e.g., Pd₂(dba)₃ in anhydrous toluene)

  • Stock solutions of each phosphine ligand to be tested in anhydrous toluene

  • Stock solution of the aryl halide in anhydrous toluene

  • Stock solution of the amine in anhydrous toluene

  • Stock solution of an internal standard (e.g., dodecane) in anhydrous toluene

  • Solid dispensing system or micro-spatula for adding the base

  • Liquid handling robot or multichannel pipette

Procedure:

  • Plate Preparation: Arrange the glass vials in the 96-well reaction block.

  • Base Addition: Dispense the solid base (e.g., NaOtBu) into each vial.

  • Reagent Dispensing: Using a liquid handling system, dispense the stock solutions of the palladium precursor, a specific phosphine ligand, the aryl halide, the amine, and the internal standard into each designated vial.

  • Reaction Setup: Seal the vials with septa and caps. Place the 96-well plate on a magnetic stirrer and heating block.

  • Reaction Execution: Heat the reaction block to the desired temperature and stir for the specified time.

  • Workup: Cool the reaction block to room temperature. Quench the reactions by adding water to each vial. Add an extraction solvent and vortex. Separate the organic layer.

  • Analysis: Analyze the organic extracts by GC-MS or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[1]

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams, generated using Graphviz (DOT language), illustrate the fundamental catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-X Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R₂NH Amido Complex Amido Complex Amine Coordination->Amido Complex - HX (Base) Amido Complex->Pd(0)L Reductive Elimination Product Ar-NR₂ Amido Complex->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow Workflow for Phosphine Ligand Screening cluster_prep Preparation cluster_execution Execution (96-Well Plate) cluster_analysis Analysis Define Parameters Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) Prepare Stocks Prepare Stock Solutions (Pd Precursor, Ligands, Reactants, Standard) Define Parameters->Prepare Stocks Dispense Reagents Dispense Reagents into Vials Prepare Stocks->Dispense Reagents Run Reaction Heat and Stir for a Set Time Dispense Reagents->Run Reaction Workup Quench and Extract Reactions Run Reaction->Workup Analyze Analyze by GC-MS or LC-MS Workup->Analyze Compare Compare Yields and Identify Hits Analyze->Compare

Workflow for high-throughput phosphine ligand screening.

References

Unveiling Potent Antifungal Activity: A Comparative Analysis of 2-Bromo-4-phenylthiazole Derivatives and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the persistent search for more effective antifungal agents, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, 2-Bromo-4-phenylthiazole derivatives have emerged as a promising class of molecules with significant antifungal potential. This guide provides a comprehensive comparison of the antifungal efficacy of these derivatives against the widely used drug, fluconazole, supported by experimental data from recent studies. The findings suggest that certain this compound derivatives exhibit comparable, and in some cases, superior activity against various fungal pathogens, including fluconazole-resistant strains.

The primary mechanism of action for many of these thiazole derivatives, much like fluconazole, is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death. This shared mechanism provides a solid basis for comparing the efficacy of these emerging compounds with established azole antifungals.

Quantitative Efficacy: A Head-to-Head Comparison

The antifungal activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for various phenylthiazole derivatives against different Candida species, with fluconazole included for direct comparison.

CompoundFungal StrainMIC (µg/mL)Reference
Phenylthiazole Derivative 1 Candida albicans (Fluconazole-Sensitive)0.50[3]
Candida albicans (Fluconazole-Resistant)2[3]
Candida auris2[3]
Candida glabrata (Fluconazole-Resistant)0.25 - 1[3]
Fluconazole Candida albicans (Fluconazole-Sensitive)0.50[3]
Candida albicans (Fluconazole-Resistant)>64[3]
Candida auris>64[3]
Candida glabrata (Fluconazole-Resistant)16 - 32[3]
2-bromo-N-phenylacetamide Fluconazole-Resistant Candida spp.32[4]
Fluconazole Fluconazole-Resistant Candida spp.Not effective[4]
Thiazole Derivatives with Cyclopropane Candida albicans (Clinical Isolates)0.008–7.81[5]
Nystatin (Reference) Candida albicans (Clinical Isolates)Similar or lower efficacy[5]

Experimental Protocols

The determination of antifungal susceptibility is a critical step in the evaluation of new therapeutic agents. The data presented in this guide was primarily obtained using the broth microdilution method, a standardized protocol for testing the in vitro susceptibility of fungi to antifungal agents.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium in a microtiter plate. A standardized inoculum of the fungal strain is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the drug that prevents visible growth.

Detailed Steps:

  • Preparation of Antifungal Solutions: Stock solutions of the this compound derivatives and fluconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a known cell concentration. This suspension is further diluted in the test medium to achieve the final desired inoculum size.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined visually as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control well.

Visualizing the Antifungal Discovery Workflow

The process of identifying and validating novel antifungal compounds follows a structured workflow, from initial synthesis to final efficacy testing. The following diagram illustrates a typical experimental workflow for the evaluation of this compound derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Antifungal Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Compound Identification A Synthesis of this compound Derivatives B Structural Characterization (NMR, HRMS) A->B C Broth Microdilution Assay (MIC Determination) B->C D Comparison with Fluconazole C->D E Testing against Resistant Strains C->E F Ergosterol Biosynthesis Assay E->F G CYP51 Inhibition Assay F->G H Identification of Potent Derivatives G->H G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Lanosterol 14α-demethylase) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Inhibitor This compound Derivatives Fluconazole Inhibitor->Lanosterol Inhibition of CYP51

References

Phenylthiazole Derivatives Emerge as Potent Anti-Cancer Agents in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of synthetic phenylthiazole derivatives is demonstrating significant cytotoxic effects against a range of human cancer cell lines, positioning them as promising candidates for future oncology drug development. Recent preclinical research highlights several novel compounds with potent growth-inhibitory and apoptosis-inducing capabilities, often targeting key cancer-related signaling pathways.

Researchers have synthesized and evaluated numerous novel phenylthiazole compounds, revealing a class of molecules with substantial anti-cancer activity. These studies, employing a panel of human cancer cell lines, have identified derivatives that exhibit cytotoxicity at micromolar and even nanomolar concentrations. The mechanism of action for some of these compounds appears to involve the inhibition of critical cellular pathways, such as the PI3K/Akt/mTOR and VEGFR-2 signaling cascades, which are crucial for cancer cell growth, proliferation, and survival.[1][2][3]

Comparative Cytotoxicity of Lead Phenylthiazole Derivatives

To provide a clear comparison of the efficacy of these novel agents, the following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phenylthiazole derivatives across various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 5b HT29Colon Carcinoma2.01[4][5]
A549Lung Carcinoma8.64[6]
HeLaCervical Carcinoma6.05[6]
Karpas299Anaplastic Large Cell Lymphoma13.87[6]
Compound 6a OVCAR-4Ovarian Cancer1.569 ± 0.06[1]
Compound 4c SKNMCNeuroblastoma10.8 ± 0.08[7]
MCF-7Breast Adenocarcinoma2.57 ± 0.16[8]
HepG2Hepatocellular Carcinoma7.26 ± 0.44[8]
Compound 4d MDA-MB-231Breast Adenocarcinoma1.21[2]
Compound 5f KF-28Ovarian Cancer0.0061[9]
Doxorubicin SKNMCNeuroblastomaNot specified[7]
Sorafenib MDA-MB-231Breast Adenocarcinoma1.18[2]
Staurosporine MCF-7Breast Adenocarcinoma6.77 ± 0.41[8]
HepG2Hepatocellular Carcinoma8.4 ± 0.51[8]

In-Depth Experimental Protocols

The evaluation of these novel phenylthiazole derivatives relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the research.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the phenylthiazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the phenylthiazole derivative at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Data Interpretation: The flow cytometry data allows for the quantification of the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound of interest, harvested, and washed with PBS.

  • Cell Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: The DNA content of the individual cells is measured by flow cytometry.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Visualizing the Molecular Mechanisms

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Novel Phenylthiazole Derivatives characterization Structural Characterization (NMR, HRMS) synthesis->characterization mtt_assay MTT Assay for IC50 Determination characterization->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis mtt_assay->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis

Experimental workflow for evaluating novel phenylthiazole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound Phenylthiazole Derivative Compound->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

The promising in vitro cytotoxicity profiles of these novel phenylthiazole derivatives, coupled with initial insights into their mechanisms of action, underscore their potential as a valuable new class of anti-cancer therapeutic agents. Further investigation, including in vivo studies, will be crucial to fully elucidate their efficacy and safety profiles.

References

A Comparative Guide to the Synthetic Routes of Substituted 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-bromothiazole moiety is a crucial building block in the development of pharmaceuticals, natural products, and materials science.[1] Its utility as a versatile intermediate, particularly in cross-coupling reactions, has driven the development of numerous synthetic strategies. This guide provides a comparative review of the most common and effective methods for synthesizing substituted 2-bromothiazoles, with a focus on experimental data and detailed protocols for researchers in drug development and chemical synthesis.

Method 1: The Sandmeyer Reaction of 2-Aminothiazoles

The most prevalent and reliable method for synthesizing 2-bromothiazoles is the Sandmeyer reaction, which converts a primary aromatic amine—in this case, a 2-aminothiazole—into a bromide via a diazonium salt intermediate.[1][2][3] This method is often high-yielding and benefits from the commercial availability of a wide range of substituted 2-aminothiazoles, which are themselves readily prepared through the Hantzsch thiazole synthesis.[1][4]

The reaction proceeds in two main steps: the diazotization of the 2-amino group, typically with sodium nitrite in a strong acid, followed by the introduction of a copper(I) or copper(II) bromide catalyst, which facilitates the substitution of the diazonium group with bromide and the loss of nitrogen gas.[3][5]

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction start Substituted 2-Aminothiazole reagents1 NaNO₂, HBr/H₂SO₄ (0-5 °C) start->reagents1 intermediate Thiazole-2-diazonium Salt (in situ) reagents1->intermediate reagents2 CuBr₂ or CuBr HBr intermediate->reagents2 product Substituted 2-Bromothiazole reagents2->product

Caption: General workflow of the Sandmeyer reaction for 2-bromothiazole synthesis.

Comparative Data for the Sandmeyer Reaction

The following table summarizes various conditions and yields reported for the synthesis of 2-bromothiazoles from 2-aminothiazole precursors.

Starting MaterialReagents & ConditionsYield (%)Reference
2-Aminothiazole1. NaNO₂, 48% HBr, 0 °C 2. CuBr, 48% HBr, 0 °C to RT79%[1]
2-Aminothiazole1. NaNO₂, H₃PO₄, HNO₃, <8 °C 2. CuSO₄·5H₂O, NaBr, <8 °C83-86%[1][6]
4-((3-Fluorophenyl)ethynyl)thiazol-2-aminen-Butyl nitrite, CuBr₂, MeCN, -10 to 0 °C~50%[7]
4-(Phenylethynyl)thiazol-2-aminen-Butyl nitrite, CuBr, MeCN, RT<30%[7]
Detailed Experimental Protocol: Sandmeyer Synthesis of 2-Bromothiazole

This protocol is adapted from a reported high-yield procedure.[6]

  • Diazotization: A solution of 2-aminothiazole (25.01 g, 0.2498 mol) is prepared in 85% phosphoric acid (94 mL) and cooled to 5°C in an ice bath. Concentrated nitric acid (50 mL) is added slowly, ensuring the internal temperature does not exceed 8°C. The mixture is further cooled to 2°C. A solution of sodium nitrite (20.00 g, 0.2899 mol) in water (50 mL) is then added dropwise over 30 minutes, maintaining the temperature below 8°C. The resulting "diazo solution" is stirred for an additional hour at 0-5°C.[6]

  • Copper Catalyst Preparation: In a separate flask, a solution of copper(II) sulfate pentahydrate (41.02 g, 0.1643 mol) and sodium bromide (73.39 g, 0.7133 mol) is prepared in water (180 mL) and cooled to 6°C.[6]

  • Sandmeyer Reaction: The cold diazo solution is added slowly to the copper bromide solution over 90 minutes, keeping the temperature of the reaction mixture below 8°C. The resulting green, foaming solution is stirred at 0-7°C for at least 6 hours and then allowed to warm to room temperature overnight.[6]

  • Work-up and Isolation: The reaction mixture is carefully neutralized to pH 9 using solid potassium hydroxide followed by sodium carbonate. The product is isolated via steam distillation. The organic layer of the distillate is separated, dried over magnesium sulfate, and filtered to yield pure 2-bromothiazole.[6]

Method 2: Direct Electrophilic Bromination of Thiazoles

Direct bromination of the thiazole ring is an alternative route, though it presents significant challenges. The thiazole ring is less electron-rich and thus less reactive towards electrophilic aromatic substitution compared to heterocycles like thiophene.[1] This lower reactivity often necessitates harsh reaction conditions. Furthermore, the regioselectivity of the bromination depends heavily on the existing substituents on the thiazole ring. For an unsubstituted thiazole, electrophilic attack is generally disfavored at the 2-position. However, for certain substituted thiazoles (e.g., 5-methylthiazole), bromination can occur at the 2-position in good yields.[8]

Direct_Bromination start Substituted Thiazole reagents Brominating Agent (e.g., Br₂, NBS) Solvent, Temp start->reagents product Substituted 2-Bromothiazole reagents->product

Caption: General pathway for the direct bromination of a thiazole ring.

Comparative Data for Direct Bromination
Starting MaterialReagents & ConditionsProductYield (%)Reference
5-MethylthiazoleBr₂, Chloroform, cooling2-Bromo-5-methylthiazoleGood[8]
2-HydroxythiazoleBr₂, Chloroform, cooling2-Hydroxy-5-bromothiazoleNot specified[8]
ThiazoleSequential bromination/debromination methods can produce various bromoisomers2-Bromothiazole and other isomersVaries[1][9]
Detailed Experimental Protocol: Synthesis of 2-Bromo-5-methylthiazole

This protocol is based on the bromination of 5-methylthiazole.[8]

  • Reaction Setup: Dissolve 5-methylthiazole (1 equivalent) in chloroform in a flask equipped with a dropping funnel and a stirrer. Cool the flask in an ice bath.

  • Bromination: Add a solution of bromine (1 equivalent) in chloroform dropwise to the cooled thiazole solution with continuous stirring. Maintain cooling throughout the addition.

  • Work-up: After the addition is complete, allow the reaction to proceed until completion (monitored by TLC). Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench excess bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield 2-bromo-5-methylthiazole.

Method 3: Hantzsch Thiazole Synthesis of Precursors

While the Hantzsch synthesis does not directly yield 2-bromothiazoles, it is the most fundamental and widely used method for constructing the substituted thiazole ring itself, typically producing 2-aminothiazole or 2-thio-thiazole derivatives.[4][10][11] These products serve as the essential starting materials for the Sandmeyer reaction. The Hantzsch synthesis involves the cyclization reaction between an α-halocarbonyl compound and a thioamide-containing reactant, such as thiourea.[4][10] This two-step strategy (Hantzsch followed by Sandmeyer) is one of the most powerful and versatile pathways to access a wide array of substituted 2-bromothiazoles.

Hantzsch_Sandmeyer_Pathway cluster_hantzsch Stage 1: Hantzsch Thiazole Synthesis cluster_sandmeyer Stage 2: Sandmeyer Reaction start_a α-Haloketone product_a Substituted 2-Aminothiazole start_a->product_a start_b Thiourea start_b->product_a product_b Substituted 2-Bromothiazole product_a->product_b  (See Method 1)

Caption: Two-stage strategy: Hantzsch synthesis followed by a Sandmeyer reaction.

Comparative Data for Hantzsch Synthesis
α-Halocarbonyl CompoundThioamideConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanol, 100°C, 30 minHigh (not quantified)[4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSiW/SiO₂, ultrasonic irradiation79-90%[11]
2-BromoacetophenoneThiosemicarbazideEthanol, microwave, 60°C, 35-45 min80-85%[10]
Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard procedure for synthesizing the precursor to 2-bromo-4-phenylthiazole.[4]

  • Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Isolation: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Purification: Collect the resulting precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake with water. The collected solid is typically pure enough for subsequent steps after air drying.

Synthesis Comparison Summary

MethodStarting MaterialsKey AdvantagesKey DisadvantagesBest For
Sandmeyer Reaction Substituted 2-aminothiazolesHigh yields, good functional group tolerance, reliable, wide substrate scope.[1][5]Requires handling of potentially unstable diazonium salts; multi-step if starting from non-amine precursors.General purpose synthesis of diverse 2-bromothiazoles when the corresponding 2-aminothiazole is available.
Direct Bromination Substituted thiazolesPotentially a single step, atom-economical.Often requires harsh conditions, poor regioselectivity for the 2-position, risk of over-bromination.[1]Cases where the thiazole ring is appropriately substituted to direct bromination to the 2-position.
Hantzsch + Sandmeyer α-Haloketones, thioureasHighly versatile for creating diversity in the thiazole core, builds the desired precursor reliably.[10][11]Multi-step process, requires two separate reactions and purifications.De novo synthesis where the target 2-aminothiazole precursor is not commercially available.

References

Benchmarking different purification techniques for 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining chemical intermediates of high purity is a critical prerequisite for the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a detailed comparison of established purification techniques for 2-Bromo-4-phenylthiazole, a key building block in medicinal chemistry. The performance of column chromatography and recrystallization is evaluated, supported by experimental protocols and a framework for analytical validation.

Comparison of Purification Techniques

The purification of this compound is most commonly achieved through a sequential application of column chromatography and recrystallization. While column chromatography serves to remove the bulk of impurities, recrystallization is employed as a final step to achieve high crystalline purity.

ParameterColumn ChromatographyRecrystallizationCombined Approach
Principle Separation based on differential adsorption of components to a solid stationary phase.Separation based on differences in solubility of the compound and impurities in a solvent at different temperatures.Sequential application of chromatography and recrystallization.
Typical Purity Good to highHigh to very high>97%
Typical Yield Variable, depends on loading and separationHigh, but some loss in mother liquor is inevitable~53% (reported for the combined process)[1][2]
Throughput Low to mediumMedium to highLow
Key Advantages Effective for a wide range of impurities.Highly effective for removing closely related impurities and achieving high crystalline purity.Maximizes purity by leveraging the strengths of both techniques.
Key Disadvantages Can be time-consuming and requires significant solvent volumes.Yield loss is inherent; requires a suitable solvent to be identified.Multi-step process, potentially leading to lower overall yield.

Experimental Protocols

Column Chromatography

This protocol is adapted from established literature procedures for the purification of this compound.[1][2]

  • Preparation of the Stationary Phase: A slurry of silica gel is prepared in the eluent (heptane:ethyl acetate 70:3 v/v).

  • Packing the Column: The slurry is carefully poured into a glass column and the silica gel is allowed to settle, ensuring a uniform and compact bed.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column to separate the components. The separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Fractions are collected and those containing the pure product (as determined by TLC) are combined.

  • Solvent Removal: The solvent is removed from the combined fractions under reduced pressure to yield the purified product.

Recrystallization

This protocol is based on literature reports for the final purification of this compound.[1][2]

  • Solvent Selection: Heptane or hexane has been reported as a suitable solvent for the recrystallization of this compound.[1][2]

  • Dissolution: The partially purified this compound (from column chromatography) is dissolved in a minimal amount of the chosen solvent at an elevated temperature (e.g., a 5% solution in heptane).[1][2]

  • Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Isolation of Crystals: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

Analytical Methods for Purity Assessment

To quantitatively compare the efficacy of each purification technique, the purity of the product should be assessed after each step using the following analytical methods.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of non-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities and for confirming the identity of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the purified compound and to detect the presence of proton-containing impurities. The reported ¹H NMR data for purified this compound can be used as a reference.[1][2]

Visualizing the Purification Workflow

The following diagram illustrates the logical workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude this compound CC Column Chromatography (Silica Gel, Heptane:EtOAc 70:3) Crude->CC P1 Partially Purified Product CC->P1 Recryst Recrystallization (Heptane or Hexane) P1->Recryst Analysis1 Purity Analysis (HPLC, GC-MS, NMR) P1->Analysis1 Intermediate Analysis Final Pure this compound (>97% Purity) Recryst->Final Analysis2 Purity Analysis (HPLC, GC-MS, NMR) Final->Analysis2 Final Analysis

Caption: Purification and analysis workflow for this compound.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-phenylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-phenylthiazole.

Safety and Hazard Profile

This compound is a compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as toxic if swallowed and can cause serious eye damage.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Before handling, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive information. Key quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₉H₆BrNSPubChem[1]
Molecular Weight 240.12 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[3]
Melting Point 55-59 °CSigma-Aldrich[3]
GHS Hazard Codes H301 (Toxic if swallowed), H318 (Causes serious eye damage)Sigma-Aldrich[3], ECHEMI[2]
GHS Precautionary Codes P264, P270, P280, P301+P310, P305+P351+P338, P405, P501Sigma-Aldrich[3], ECHEMI[2]

Operational Plan for Safe Disposal

The recommended procedure for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] It is imperative not to dispose of this chemical in the regular trash or down the sanitary sewer. The following step-by-step guide outlines the process for its safe collection and disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with appropriate PPE to minimize exposure risk. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If working in an area with poor ventilation or if dusts are generated, a NIOSH-approved respirator is necessary.

Step 2: Waste Collection

All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips), must be collected as hazardous waste.

  • Use a dedicated, clearly labeled, and sealable waste container made of a compatible material.

  • The container must be labeled as "Hazardous Waste" and clearly indicate the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Storage

Store the hazardous waste container in a designated and secure satellite accumulation area.

  • The container must be kept tightly sealed at all times, except when adding waste.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 4: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Provide the disposal company with a complete and accurate description of the waste.

  • Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Extinguish any nearby open flames or other ignition sources.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a poorly ventilated area, contact your institution's EHS department.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid. Do not use combustible materials like paper towels to absorb the main spill.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris and place it into the designated hazardous waste container. Decontaminate the spill area with soap and water. All cleanup materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Collect Collect Contaminated Materials PPE->Collect Proceed Label Label Waste Container Collect->Label Store Store in Designated Area Label->Store Proceed Contact Contact EHS/Waste Vendor Store->Contact Proceed Transfer Transfer for Disposal Contact->Transfer

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 2-Bromo-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-4-phenylthiazole, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 57516-16-2

Hazard Summary: this compound is a hazardous chemical that requires careful handling.[1] According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards include:

  • Acute Oral Toxicity: Toxic if swallowed.[2][3]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or GlassesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[4]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or other compatible material.Provides protection against direct skin contact. Double-gloving may be advisable.[6]
Body Protection Laboratory CoatLong-sleeved, flame-retardant material recommended.Protects skin and personal clothing from contamination.[4][5]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 or full-face respirator)Required when handling powders or in poorly ventilated areas.Prevents inhalation of dust or aerosols.[5][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and preventing accidents. All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation: Before beginning work, ensure all necessary PPE is in good condition and readily available. The designated work area within the chemical fume hood should be clean and uncluttered.[8] An operational safety shower and eyewash station must be easily accessible.

  • Weighing:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation exposure.

    • Use a dedicated, clean spatula and weigh boat.

    • Handle the solid material carefully to avoid the generation of dust.[6]

  • Dissolving:

    • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[6]

    • Gently stir or swirl the mixture to facilitate dissolution.

  • Post-Procedure Cleanup:

    • Decontaminate all surfaces and equipment used during the procedure.

    • Dispose of all contaminated waste, including PPE, according to the disposal plan.[6]

  • Hygiene: Thoroughly wash hands with soap and water after handling is complete.[5][6]

Emergency and Disposal Plans

Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[1]
Ingestion Rinse mouth. Get emergency medical help immediately.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

  • Solid Waste:

    • Collect unused compounds and any contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled container for "Hazardous Solid Waste".[8]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, properly labeled container designated for halogenated organic waste.[6]

    • Do not mix with incompatible waste streams.[8]

  • Container Disposal:

    • Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[9]

    • Labels on the empty containers must be removed or defaced before disposal as regular solid waste.[9]

Below is a logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer to Solvent handle_weigh->handle_transfer handle_dissolve Dissolve handle_transfer->handle_dissolve cleanup_decon Decontaminate Surfaces & Equipment handle_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe dispose_solid Dispose of Solid Waste cleanup_waste->dispose_solid dispose_liquid Dispose of Liquid Waste cleanup_waste->dispose_liquid cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.